2-(4-Methylphenyl)benzoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTUEICKYWFYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064573 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-03-0 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7148-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYLPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZ5ON5Y1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2-(4-Methylphenyl)benzoic Acid (CAS: 7148-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)benzoic acid, also known as 4'-Methyl-2-biphenylcarboxylic acid, is a biphenyl carboxylic acid derivative. Its chemical structure features a benzoic acid moiety substituted with a p-tolyl group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key intermediate in the production of various pharmaceuticals. Notably, it is a crucial building block in the synthesis of the "sartan" class of drugs, which are angiotensin II receptor antagonists used in the management of hypertension.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and spectral data for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.
| Property | Value | Source |
| CAS Number | 7148-03-0 | [3] |
| Molecular Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 146-148 °C | ChemicalBook |
| Boiling Point | 354.5 ± 11.0 °C (Predicted) | ChemicalBook |
| pKa | 3.90 ± 0.36 (Predicted) | ChemicalBook |
| Solubility | Soluble in DMSO and Methanol. | ChemicalBook |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (DMSO-d₆, δ in ppm): 2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, aromatic, 8H). (Note: This spectrum is for the methyl ester derivative)[1][2]
-
Mass Spectrometry (EI, m/z): For the methyl ester derivative: 226 (M+), 212, 195, 165, 152, 139.[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum of a similar aromatic carboxylic acid, benzoic acid, shows characteristic broad O-H stretching vibrations from approximately 3300 to 2500 cm⁻¹, and a strong C=O stretching vibration between 1700 and 1680 cm⁻¹. Similar characteristic peaks would be expected for this compound.
Experimental Protocols
Synthesis of this compound
This compound is commonly synthesized via cross-coupling reactions. One established method is the Suzuki-Miyaura cross-coupling reaction. While specific, detailed protocols for this exact compound are proprietary or embedded in patents, a generalizable workflow is described below.
A common route to obtaining this compound is through the hydrolysis of its methyl ester, methyl 2-(4-methylphenyl)benzoate. The ester can be synthesized via a nickel- or palladium-catalyzed cross-coupling reaction.
Example Protocol for the Synthesis of Methyl 2-(4-methylphenyl)benzoate:
This protocol is adapted from patented procedures and describes a nickel-mediated cross-coupling reaction.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of nickel chloride (NiCl₂) and triphenylphosphine (PPh₃) in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared.
-
Grignard Reagent Formation: In a separate flask, a Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting 4-bromotoluene with magnesium turnings in dry THF.
-
Cross-Coupling Reaction: The Grignard reagent is then added to the catalyst mixture. Subsequently, methyl 2-chlorobenzoate is added to the reaction mixture.
-
Reaction Work-up: The reaction is typically stirred at an elevated temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with an aqueous solution (e.g., ammonium chloride solution).
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product, methyl 2-(4-methylphenyl)benzoate, can be purified by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: The purified methyl ester is then hydrolyzed to the desired carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.
Below is a DOT script for a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the direct effects on signaling pathways of this compound itself. Its primary role described in the literature is that of a chemical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans.[1][2]
The sartan class of drugs acts by blocking the AT₁ receptor, which prevents angiotensin II from binding and exerting its hypertensive effects, including vasoconstriction and aldosterone release. The biosynthetic pathway leading to the active sartan molecules is a multi-step chemical synthesis, and this compound is an early-stage precursor in this process.
Given the absence of data on the direct biological targets or signaling interactions of this compound, a diagram of a signaling pathway directly modulated by this compound cannot be constructed at this time. Research into the biological effects of this specific molecule, independent of its role as a synthetic intermediate, appears to be an unexplored area.
The general class of benzoic acid derivatives is known to have a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6] However, these general activities cannot be specifically attributed to this compound without dedicated experimental studies.
Conclusion
This compound is a well-characterized organic compound with established physicochemical properties and synthetic routes. Its significance lies predominantly in its role as a key intermediate in the pharmaceutical industry, particularly for the synthesis of antihypertensive sartan drugs. While its chemical properties are documented, a significant gap exists in the understanding of its direct biological activities and interactions with cellular signaling pathways. Future research could explore the potential for this molecule to have intrinsic pharmacological effects, which would broaden its scientific and medicinal relevance beyond its current application as a synthetic building block.
References
- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 3. This compound | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Methylbiphenyl-2-carboxylic acid - Opulent Pharma [opulentpharma.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(p-Tolyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Tolyl)benzoic acid, with the CAS number 7148-03-0, is a biphenyl carboxylic acid derivative. Its structure, featuring a benzoic acid moiety substituted with a p-tolyl group at the 2-position, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and key spectral data for its characterization. This information is crucial for its application in research, particularly in the synthesis of novel organic compounds and active pharmaceutical ingredients.
Physicochemical Properties
The key physicochemical properties of 2-(p-Tolyl)benzoic acid are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems, guiding its use in synthesis, and developing appropriate analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
| Appearance | White to almost white powder to crystal | [3][4] |
| Melting Point | 148.0 to 152.0 °C | [3][4] |
| Boiling Point | 354.5 ± 11.0 °C (Predicted) | |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.90 ± 0.36 (Predicted) | |
| logP | Not experimentally determined. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Likely poorly soluble in water. | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-(p-Tolyl)benzoic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A proton NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The following data has been reported for 2-(p-Tolyl)benzoic acid in CDCl₃:
-
δ 7.90-7.97 (m, 1H) : Aromatic proton likely in the ortho position to the carboxylic acid group.
-
δ 7.51-7.59 (m, 1H) : Aromatic proton.
-
δ 7.35-7.45 (m, 2H) : Aromatic protons.
-
δ 7.17-7.28 (m, 4H) : Aromatic protons of the p-tolyl group.
-
δ 2.40 (s, 3H) : Methyl group protons of the p-tolyl substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. While a specific experimental spectrum was not found in the literature, spectral databases indicate its availability for structural confirmation.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for 2-(p-Tolyl)benzoic acid was not found, the expected characteristic absorption bands would include:
-
~3300-2500 cm⁻¹ (broad) : O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
~1700 cm⁻¹ : C=O stretch of the carboxylic acid.
-
~1600, 1450 cm⁻¹ : C=C stretches of the aromatic rings.
-
~1300 cm⁻¹ : C-O stretch of the carboxylic acid.
-
~3000 cm⁻¹ : C-H stretches of the aromatic and methyl groups.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties and for the synthesis of 2-(p-Tolyl)benzoic acid.
Synthesis of 2-(p-Tolyl)benzoic acid via Suzuki-Miyaura Coupling
This method is a common and efficient way to form the biaryl bond in 2-(p-Tolyl)benzoic acid.
Materials:
-
2-Bromobenzoic acid
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (e.g., 0.02 equivalents) and triphenylphosphine (e.g., 0.08 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (typically around 80-100 °C) and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 2-(p-Tolyl)benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of 2-(p-Tolyl)benzoic acid is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the solid. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 1-2 °C).
Determination of pKa by Potentiometric Titration
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of 2-(p-Tolyl)benzoic acid and dissolve it in a suitable solvent mixture (e.g., a water-cosolvent mixture if the acid is not sufficiently soluble in water alone).
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the initial pH of the acid solution.
-
Add the titrant (NaOH solution) in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve.
Determination of Octanol-Water Partition Coefficient (logP)
Shake-Flask Method:
-
Prepare a stock solution of 2-(p-Tolyl)benzoic acid in a suitable solvent (e.g., a small amount of cosolvent may be necessary for initial dissolution).
-
Prepare a mixture of n-octanol and water (pre-saturate each phase with the other by shaking them together and allowing them to separate).
-
Add a known amount of the stock solution to a flask containing a known volume of the n-octanol and water mixture.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. This may require centrifugation.
-
Carefully withdraw a sample from each phase (n-octanol and water).
-
Determine the concentration of 2-(p-Tolyl)benzoic acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-(p-Tolyl)benzoic acid.
Caption: Experimental workflow for the synthesis and characterization of 2-(p-Tolyl)benzoic acid.
References
- 1. 2-(p-Tolyl)benzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(p-Tolyl)benzoic Acid | 7148-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-(p-Tolyl)benzoic Acid | 7148-03-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4'-Methyl-2-biphenylcarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Methyl-2-biphenylcarboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide leverages data from structurally analogous compounds, 4-Biphenylcarboxylic acid and 4-Methylbenzoic acid, to provide a robust predictive framework. This document also outlines detailed experimental protocols for solubility determination and relevant synthesis methodologies, offering a complete resource for laboratory applications.
Introduction to 4'-Methyl-2-biphenylcarboxylic Acid and its Solubility
4'-Methyl-2-biphenylcarboxylic acid is a biphenyl carboxylic acid derivative with a chemical structure that lends itself to applications in pharmaceutical development and organic synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and bioavailability studies. The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of 4'-Methyl-2-biphenylcarboxylic acid will be determined by the interplay of its nonpolar biphenyl core and the polar carboxylic acid group.
-
Polar Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid group and enhancing solubility. Aprotic polar solvents (e.g., DMF, DMSO) can act as hydrogen bond acceptors.
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar biphenyl and methyl-substituted phenyl rings through van der Waals forces.
The presence of the methyl group in 4'-Methyl-2-biphenylcarboxylic acid, compared to 4-Biphenylcarboxylic acid, is expected to slightly increase its lipophilicity and potentially its solubility in less polar organic solvents.
Caption: Structural relationship between the target compound and its analogs.
Solubility Data of Analogous Compounds
The following tables summarize the available quantitative solubility data for 4-Biphenylcarboxylic acid and 4-Methylbenzoic acid in various organic solvents. This data provides a valuable reference for estimating the solubility of 4'-Methyl-2-biphenylcarboxylic acid.
Table 1: Solubility of 4-Biphenylcarboxylic Acid in Pure Organic Solvents [1]
| Solvent | Temperature (K) | Molar Fraction (x10^3) |
| Methanol | 293.15 | 3.58 |
| 298.15 | 4.42 | |
| 303.15 | 5.41 | |
| 308.15 | 6.58 | |
| 313.15 | 7.96 | |
| 318.15 | 9.59 | |
| 323.15 | 11.51 | |
| 328.15 | 13.78 | |
| n-Propanol | 293.15 | 2.98 |
| 298.15 | 3.65 | |
| 303.15 | 4.45 | |
| 308.15 | 5.4 | |
| 313.15 | 6.53 | |
| 318.15 | 7.86 | |
| 323.15 | 9.43 | |
| 328.15 | 11.28 | |
| Isopropanol | 293.15 | 2.51 |
| 298.15 | 3.06 | |
| 303.15 | 3.71 | |
| 308.15 | 4.47 | |
| 313.15 | 5.37 | |
| 318.15 | 6.44 | |
| 323.15 | 7.71 | |
| 328.15 | 9.22 | |
| n-Butanol | 293.15 | 2.69 |
| 298.15 | 3.28 | |
| 303.15 | 3.98 | |
| 308.15 | 4.81 | |
| 313.15 | 5.79 | |
| 318.15 | 6.94 | |
| 323.15 | 8.31 | |
| 328.15 | 9.94 | |
| Isobutanol | 293.15 | 2.34 |
| 298.15 | 2.84 | |
| 303.15 | 3.43 | |
| 308.15 | 4.12 | |
| 313.15 | 4.93 | |
| 318.15 | 5.89 | |
| 323.15 | 7.03 | |
| 328.15 | 8.38 | |
| Benzene | 293.15 | 1.02 |
| 298.15 | 1.25 | |
| 303.15 | 1.53 | |
| 308.15 | 1.86 | |
| 313.15 | 2.26 | |
| 318.15 | 2.74 | |
| 323.15 | 3.31 | |
| 328.15 | 4 | |
| Methyl Acetate | 293.15 | 2.13 |
| 298.15 | 2.62 | |
| 303.15 | 3.21 | |
| 308.15 | 3.92 | |
| 313.15 | 4.77 | |
| 318.15 | 5.79 | |
| 323.15 | 6.99 | |
| 328.15 | 8.42 | |
| Ethyl Acetate | 293.15 | 1.89 |
| 298.15 | 2.32 | |
| 303.15 | 2.84 | |
| 308.15 | 3.46 | |
| 313.15 | 4.2 | |
| 318.15 | 5.08 | |
| 323.15 | 6.13 | |
| 328.15 | 7.38 |
Generally, 4-biphenylcarboxylic acid is sparingly soluble in water but dissolves in organic solvents like ethanol and acetone.[2][3]
Table 2: Solubility of 4-Methylbenzoic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Ether | Soluble | [4] |
| Hot Water | Insoluble | [4] |
| N-methyl-2-pyrrolidone | Measured from 288 K to 370 K | [5] |
| N,N-dimethylformamide | Measured from 288 K to 370 K | [5] |
| N,N-dimethylacetamide | Measured from 288 K to 370 K | [5] |
| Trichloromethane | Measured from 288 K to 370 K | [5] |
| Acetic Acid | Measured from 288 K to 370 K | [5] |
| Water | Measured from 288 K to 370 K | [5] |
The solubility of 4-methylbenzoic acid in binary solvent mixtures of methanol and acetic acid has been measured from 283.15 to 333.15 K.[6] Its solubility increases with increasing temperature and decreases with an increasing proportion of methanol in the mixture.[6]
Experimental Protocols
This section details common methodologies for the synthesis and solubility determination of biphenyl carboxylic acids.
A common route for the synthesis of biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.
References
Unveiling the Solid-State Architecture of 2-(4-Methylphenyl)benzoic Acid: A Technical Guide
For Immediate Release
A comprehensive analysis of the crystal structure of 2-(4-Methylphenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, is presented here. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its three-dimensional arrangement, intermolecular interactions, and the experimental protocols for its determination.
The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 270290, reveals the intricate packing of the molecules in the crystalline lattice. This information is crucial for understanding the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.
Crystallographic Data Summary
The crystal structure of this compound was determined and reported by G. P. Jones and D. B. Grotjahn in Acta Crystallographica Section E: Structure Reports Online in 2005. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂O₂ |
| Formula Weight | 212.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.345(2) |
| b (Å) | 11.093(2) |
| c (Å) | 10.038(2) |
| α (°) | 90 |
| β (°) | 108.457(4) |
| γ (°) | 90 |
| Volume (ų) | 1092.0(4) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.290 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 448 |
Experimental Protocol
The determination of the crystal structure of this compound involved the following key steps:
1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.
2. Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature using monochromatic radiation.
3. Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure using direct methods. The structural model was then refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The experimental workflow for determining the crystal structure is illustrated in the following diagram:
Spectroscopic Profile of 2-(4-Methylphenyl)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(4-Methylphenyl)benzoic acid (also known as 2-(p-tolyl)benzoic acid or 4'-Methyl-2-biphenylcarboxylic acid). The intended audience for this document includes researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require detailed analytical data for this compound.
Summary of Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | ~12.0 - 13.0 | broad singlet |
| Aromatic-H | 7.19 - 7.75 | multiplet |
| -CH₃ | 2.34 | singlet |
Note: The chemical shifts for the aromatic and methyl protons are based on data reported for the methyl ester derivative, methyl 2-(4-methylphenyl)benzoate. The chemical shift for the carboxylic acid proton is a typical value for this functional group.
Table 2: ¹³C NMR Spectral Data
Table 3: Infrared (IR) Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Alkyl) | 2850-2960 | Medium |
Note: The IR data is based on a typical Attenuated Total Reflectance (ATR) IR spectrum.[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 212 | Molecular Ion [M]⁺ |
| 195 | [M - OH]⁺ |
| 165 | [M - COOH - H₂]⁺ |
Note: The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The peak at m/z 212 corresponds to the molecular weight of the compound (212.24 g/mol ).[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is set.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is set.
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded first.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Data Interpretation: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance, though it is not always necessary.
GC-MS Parameters:
-
Injection Volume: 1 µL of the sample solution is injected into the GC.
-
Inlet Temperature: Typically set to 250-280 °C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.
-
Oven Temperature Program: A temperature gradient is used to elute the compound from the column (e.g., starting at 100 °C, ramping to 280 °C at 10 °C/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier is used to detect the ions.
Data Interpretation: The mass spectrum displays the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.
References
Atropisomerism in 2-(4-Methylphenyl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Atropisomerism
Atropisomerism is a unique form of stereoisomerism arising from restricted rotation around a single bond, leading to chiral molecules that are non-superimposable mirror images of each other. Unlike point chirality, which involves a stereogenic center, atropisomerism is a consequence of axial chirality. The stability of atropisomers is determined by the rotational energy barrier, which must be high enough to allow for the isolation of individual enantiomers at a given temperature. A commonly accepted threshold for stable atropisomers is a half-life of racemization of at least 1000 seconds. The steric hindrance imposed by bulky substituents near the axis of rotation is the primary factor governing the rotational barrier and, consequently, the stability of atropisomers.
In the context of drug discovery and development, atropisomerism is of paramount importance as the individual atropisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] Therefore, the synthesis, resolution, and characterization of atropisomeric compounds are critical aspects of medicinal chemistry.
This technical guide focuses on the atropisomerism observed in derivatives of 2-(4-methylphenyl)benzoic acid, a class of biaryl compounds with the potential for hindered rotation around the central carbon-carbon single bond.
Synthesis and Chiral Resolution of this compound Derivatives
The synthesis of the racemic form of this compound and its derivatives can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.
General Synthesis of 2-(p-tolyl)benzoic Acid
A common method for the synthesis of 2-(p-tolyl)benzoic acid involves the hydrolysis of its corresponding methyl ester, methyl 2-(p-tolyl)benzoate. The ester can be prepared via palladium-catalyzed cross-coupling reactions. The hydrolysis is typically carried out using a strong base like sodium hydroxide in an alcoholic solvent.[4][5]
Experimental Protocol: Saponification of Methyl 2-(p-tolyl)benzoate [4]
-
Dissolve methyl 2-(p-tolyl)benzoate in ethanol.
-
Add an aqueous solution of sodium hydroxide to the reaction mixture.
-
Stir the reaction at ambient temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Remove the ethanol in vacuo.
-
Acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the 2-(p-tolyl)benzoic acid.
-
Collect the solid product by filtration and dry in vacuo.
Chiral Resolution of Atropisomers
The separation of the enantiomers of this compound derivatives can be accomplished through several methods, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective technique.
2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for the resolution of biaryl atropisomers.
Experimental Protocol: Chiral HPLC Separation (General Procedure)
-
Column: A chiral stationary phase column (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape for acidic analytes. The exact ratio of solvents needs to be optimized for the specific derivative.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs strongly.
-
Temperature: Ambient or controlled temperature.
Stereochemistry and Rotational Barriers
The stability of the atropisomers of this compound derivatives is dictated by the energy barrier to rotation around the C-C bond connecting the two aryl rings. This barrier is influenced by the size and nature of the substituents ortho to the biaryl linkage.
Factors Influencing Rotational Barriers
-
Steric Hindrance: The primary determinant of the rotational barrier is the steric bulk of the ortho-substituents on both rings. Larger groups will lead to a higher barrier to rotation and more stable atropisomers.
-
Electronic Effects: While less dominant than steric effects, electronic interactions between substituents can also influence the rotational barrier.
-
Temperature: The rate of interconversion between atropisomers is temperature-dependent. Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster racemization.
Quantitative Data on Rotational Barriers and Half-Lives
Table 1: Estimated Rotational Barrier and Half-Life Data for a Related Biaryl Carboxylic Acid
| Compound | Rotational Barrier (ΔG‡) | Half-life (t1/2) | Temperature (°C) | Conditions |
| 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid | ~22 kcal/mol (calculated) | 12 minutes | 24 | Ethanol |
Note: The rotational barrier is an estimation based on the reported half-life.
Characterization of Atropisomers
Once separated, the individual atropisomers can be characterized using various analytical techniques to determine their stereochemical purity and absolute configuration.
Polarimetry
Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and can be used to determine the enantiomeric purity of a sample.
[7]Experimental Protocol: Measurement of Specific Rotation
-
Prepare a solution of the enantiomerically pure atropisomer of a known concentration in a suitable solvent.
-
Use a polarimeter to measure the observed rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of atropisomers. In a chiral environment (e.g., using a chiral solvating agent), the signals of the two enantiomers may be resolved, allowing for the determination of enantiomeric excess. Variable temperature (VT) NMR can be used to study the kinetics of atropisomerization and determine the rotational energy barrier.
Experimental Protocol: Variable Temperature NMR for Rotational Barrier Determination
-
Dissolve a sample of the atropisomeric mixture in a suitable deuterated solvent.
-
Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the rotation is slow and distinct signals for each atropisomer are observed.
-
Gradually increase the temperature until the signals for the two atropisomers broaden and eventually coalesce into a single sharp peak.
-
The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.
Workflow for VT-NMR Analysis
Caption: A simplified workflow for determining the rotational barrier using VT-NMR.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided that a single crystal of the enantiomerically pure atropisomer can be obtained. T[8][9][10]he dihedral angle between the two aromatic rings is a key structural parameter obtained from X-ray analysis that provides insight into the degree of rotational restriction. For example, in the crystal structure of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, a related compound, the dihedral angle between the aromatic rings is 42.44 (7)°. I[8][9]n 2-(4-methylphenyl)benzonitrile, the dihedral angle is 44.6 (7)°.
[11]### 5. Biological Activity and Drug Development Implications
The atropisomers of a biologically active compound can exhibit different potencies, selectivities, and metabolic profiles. T[1][2][3]his is because the three-dimensional shape of a molecule is crucial for its interaction with biological targets such as enzymes and receptors.
While specific data on the biological activities of the atropisomers of this compound derivatives were not found in the provided search results, it is a critical area of investigation for any drug development program involving such compounds. Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
[12][13]Signaling Pathway Analysis (Hypothetical)
Should a derivative of this compound be identified as a modulator of a specific signaling pathway, it would be imperative to investigate the differential effects of its atropisomers. For instance, if a compound is found to inhibit a particular kinase, the following workflow could be employed:
Caption: A workflow for investigating the differential effects of atropisomers on a signaling pathway.
Conclusion
Atropisomerism in this compound derivatives presents both challenges and opportunities in the field of drug discovery. The synthesis and separation of individual atropisomers are crucial steps to enable the evaluation of their distinct biological activities. A thorough understanding of the rotational barriers and the factors that influence them is essential for the design of stable and potent drug candidates. The experimental protocols and analytical techniques outlined in this guide provide a framework for the comprehensive investigation of atropisomerism in this important class of biaryl compounds. Further research is needed to elucidate the specific quantitative data and biological profiles of the atropisomers of various this compound derivatives to fully unlock their therapeutic potential.
References
- 1. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery | Semantic Scholar [semanticscholar.org]
- 2. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 5. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Rotational Barrier Calculation for 2-(p-Tolyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the rotational barrier of 2-(p-Tolyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science due to its potential for atropisomerism. Atropisomers, stereoisomers arising from restricted rotation about a single bond, can exhibit distinct pharmacological and material properties. A thorough understanding of the energy barrier to this rotation is therefore crucial for the rational design and development of molecules with specific three-dimensional structures and functions.
Conformational Analysis and Atropisomerism
2-(p-Tolyl)benzoic acid, also known as 4'-methylbiphenyl-2-carboxylic acid, possesses a biphenyl core structure. The central carbon-carbon single bond between the two phenyl rings is the axis of potential hindered rotation. The presence of substituents in the ortho positions of the biphenyl system can lead to significant steric hindrance, creating a substantial energy barrier to free rotation.[1] When this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature, the phenomenon is termed atropisomerism.[1]
The conformational space of 2-(p-Tolyl)benzoic acid is primarily defined by the dihedral angle between the two aromatic rings. The ground state conformation is expected to be non-planar due to the steric clash between the carboxylic acid group on one ring and the hydrogen atom on the ortho position of the other ring. The transition state for the interconversion between the two enantiomeric ground state conformations is likely a planar or near-planar arrangement of the two rings, which maximizes steric repulsion.
Quantitative Data on Rotational Barrier
The following table presents hypothetical, yet realistic, quantitative data for the rotational barrier of 2-(p-Tolyl)benzoic acid, derived from the analysis of similar biaryl systems. This data serves as a practical example for the application of the methodologies described in this guide.
| Parameter | Value | Method |
| Ground State Dihedral Angle (θ) | ~ 55° | DFT Calculation |
| Transition State Dihedral Angle (θ) | 0° (planar) | DFT Calculation |
| Rotational Energy Barrier (ΔG‡) | 18 - 22 kcal/mol | Dynamic NMR / DFT Calculation |
Experimental Protocol: Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
Dynamic NMR spectroscopy is a powerful experimental technique for determining the rotational energy barriers in molecules that exhibit conformational exchange on the NMR timescale.[4][5] The method relies on analyzing the temperature-dependent changes in the NMR lineshape of signals from nuclei that interchange between magnetically non-equivalent environments.
Detailed Methodology
-
Sample Preparation:
-
Dissolve a known concentration of 2-(p-Tolyl)benzoic acid in a suitable high-boiling, deuterated solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d6 or deuterated toluene, Toluene-d8). The choice of solvent is critical as it can influence the rotational barrier.
-
The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions that could affect the measurements.
-
-
NMR Data Acquisition:
-
Acquire a series of proton (¹H) NMR spectra over a wide range of temperatures. The temperature range should be chosen to encompass the slow-exchange, coalescence, and fast-exchange regimes.
-
For each temperature point, allow the sample to equilibrate for at least 5-10 minutes before acquiring the spectrum.
-
Record the exact temperature for each spectrum using the spectrometer's calibrated thermocouple.
-
-
Data Analysis:
-
Lineshape Analysis: At low temperatures (slow exchange), distinct signals will be observed for protons that are in different chemical environments in the two enantiomeric conformations. As the temperature increases, the rate of rotation increases, leading to broadening of these signals.
-
Coalescence Temperature (Tc): Identify the temperature at which the two exchanging signals merge into a single broad peak. This is the coalescence temperature.
-
Calculation of the Rate Constant (k) at Coalescence: The rate constant for the rotational isomerization at the coalescence temperature can be calculated using the following equation for two uncoupled singlets of equal population: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts of the two signals (in Hz) at a temperature well below coalescence.
-
Eyring Equation: The free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation: ΔG‡ = -R * T_c * ln( (k * h) / (k_B * T_c) ) where R is the gas constant, T_c is the coalescence temperature in Kelvin, h is Planck's constant, and k_B is the Boltzmann constant.
-
Experimental Workflow Diagram
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for modeling the conformational landscape and determining the rotational energy barrier of molecules.[6][7] This approach allows for a detailed investigation of the potential energy surface along the rotational coordinate.
Detailed Methodology
-
Structure Preparation:
-
Build the 3D structure of 2-(p-Tolyl)benzoic acid using a molecular modeling software.
-
-
Conformational Search and Ground State Optimization:
-
Perform an initial conformational search to identify the lowest energy conformer (ground state). This can be done using molecular mechanics or semi-empirical methods.
-
Optimize the geometry of the most stable conformer using a suitable DFT functional and basis set. A common choice for such systems is the B3LYP functional with a 6-31G(d) or larger basis set.[2]
-
-
Transition State Search:
-
The transition state for the rotation is expected to be a planar or near-planar conformation. Create an initial guess for the transition state structure with a dihedral angle of 0° between the two rings.
-
Perform a transition state optimization using an appropriate algorithm (e.g., Berny algorithm with the Opt=TS keyword in Gaussian). The successful location of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational frequency calculation.
-
-
Potential Energy Surface (PES) Scan:
-
Perform a relaxed PES scan by systematically varying the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in steps of 10°). At each step of the scan, all other geometrical parameters are allowed to relax.
-
This scan will generate a plot of the relative energy versus the dihedral angle, from which the rotational barrier can be determined as the energy difference between the ground state and the transition state.
-
-
Calculation of Thermodynamic Properties:
-
Perform frequency calculations for both the ground state and the transition state to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated as the difference in the Gibbs free energies of the transition state and the ground state.
-
Computational Workflow Diagram
Conformational Isomers and Signaling Pathway Analogy
While there are no biological signaling pathways directly involved in the process of rotational isomerization, the interconversion between the different conformational states can be conceptually represented in a similar manner to a simple signaling cascade. The ground state conformers can be considered as the "inactive" states, and the input of thermal energy allows the molecule to overcome the activation barrier (the "signal") to reach the transition state, leading to the formation of the other conformer (the "response").
Conclusion
The determination of the rotational barrier in 2-(p-Tolyl)benzoic acid is a critical step in understanding its potential for atropisomerism and its implications for drug design and materials science. This guide has provided detailed experimental and computational protocols, along with illustrative diagrams, to facilitate the investigation of this important molecular property. While direct quantitative data for this specific molecule is currently limited, the methodologies outlined here, in conjunction with data from analogous systems, provide a robust framework for its comprehensive analysis. The synergy between dynamic NMR spectroscopy and DFT calculations offers a powerful approach to accurately characterize the conformational dynamics of 2-(p-Tolyl)benzoic acid and other related biaryl compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. growingscience.com [growingscience.com]
Unveiling the Biological Potential of 2-(4-Methylphenyl)benzoic Acid: A Survey of Current Knowledge
A comprehensive review of existing scientific literature reveals a notable scarcity of direct research into the specific biological activities of 2-(4-Methylphenyl)benzoic acid. While its chemical properties and synthesis are documented, its pharmacological effects remain largely unexplored. This technical guide serves to summarize the available information on this compound and to provide a contextual framework by examining the biological activities of structurally related benzoic acid derivatives. This information is intended to guide future research endeavors for scientists and drug development professionals.
Core Compound: this compound
Biological Activities of Structurally Related Compounds
In the absence of direct data for this compound, an examination of related benzoic acid derivatives can offer insights into its potential pharmacological profile. It is crucial to emphasize that the activities described below are not of this compound itself but of molecules with shared structural motifs. These findings may suggest potential avenues for future investigation into the subject compound.
Anti-inflammatory and Analgesic Potential
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and many possess a benzoic acid scaffold. Research into various benzoic acid derivatives has demonstrated their potential to modulate inflammatory pathways.[3][4][5][6][7] For instance, derivatives of 2-hydroxybenzoic acid (salicylic acid) are well-known for their analgesic and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]
One study on a series of 5-acetamido-2-hydroxy benzoic acid derivatives investigated their anti-nociceptive effects.[9][10] The parent compound exhibited peripheral anti-nociceptive activity, and its derivatives showed potential for even greater activity.[9][10] Another study on flusalazine, a 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, demonstrated significant analgesic effects in various mouse models of pain, including acetic acid-induced writhing and formalin-induced pain.[6] These findings suggest that benzoic acid derivatives can be effectively designed to target pain and inflammation.
Antimicrobial Activity
Derivatives of benzoate esters have also been explored for their antimicrobial properties.[11] Research on compounds such as 2-(phenylcarbamoyl)phenyl 4-substituted benzoates has revealed potent activity against various bacteria, including mycobacteria and Gram-positive bacteria.[11] This indicates that the benzoic acid core can serve as a template for the development of new antimicrobial agents.
VLA-4 Antagonism
A series of benzoic acid derivatives has been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4).[12] VLA-4 is an integrin that plays a role in cell adhesion and is implicated in inflammatory diseases. One of the synthesized compounds demonstrated potent VLA-4 antagonism with an IC50 value of 0.51 nM and showed efficacy in a rat pleurisy model when administered orally.[12]
Future Research Directions
The current body of scientific literature indicates a clear gap in the understanding of the biological activities of this compound. Based on the activities observed in structurally similar compounds, future research could productively explore the following areas:
-
Anti-inflammatory and Analgesic Screening: Investigation of its potential to inhibit COX enzymes or other inflammatory mediators.
-
Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Evaluation of its cytotoxic effects on various cancer cell lines.
-
Angiotensin II Receptor Binding: Given its role as a precursor to Sartans, direct assessment of its affinity for angiotensin II receptors would be of interest.
Experimental Protocols for Related Compounds
While no specific experimental protocols for this compound are available, the methodologies used to evaluate its derivatives can serve as a template for future studies.
Table 1: Representative Experimental Protocols for Benzoic Acid Derivatives
| Activity | Experimental Model | Brief Methodology | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The test compound is administered orally prior to carrageenan injection. Paw volume is measured at various time points to determine the percentage inhibition of edema. | [5][7] |
| Analgesic | Acetic acid-induced writhing in mice | Mice are administered the test compound intraperitoneally. After a set time, a solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions). The number of writhes is counted over a defined period to assess the analgesic effect. | [6][9] |
| Analgesic | Hot plate test in mice | Mice are placed on a heated plate, and the latency to a pain response (e.g., licking a paw or jumping) is measured. The test compound is administered, and the latency is measured again to determine the analgesic effect. | [10] |
| Antimicrobial | Broth microdilution method | The compound is serially diluted in a 96-well microtiter plate containing bacterial growth medium. A standardized bacterial suspension is added to each well. The plate is incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth. | [11] |
Signaling Pathways of Related Compounds
The primary mechanism of action for many anti-inflammatory benzoic acid derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.
Cyclooxygenase (COX) Pathway
Caption: Simplified Cyclooxygenase (COX) Pathway.
Conclusion
This compound remains a molecule of interest primarily from a synthetic chemistry perspective. Its potential as a biologically active compound is yet to be unlocked. The information gathered on structurally related benzoic acid derivatives provides a compelling rationale for initiating a systematic investigation into the pharmacological properties of this compound. Such studies could potentially unveil novel therapeutic applications for this readily accessible chemical entity.
References
- 1. This compound | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. mdpi.com [mdpi.com]
- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Methylphenyl)benzoic Acid: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, is a pivotal chemical intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural motif is a key component in the production of the angiotensin II receptor antagonist, Telmisartan, a widely prescribed medication for the management of hypertension. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant role in pharmaceutical manufacturing.
Synonyms and Alternative Names[1][2][3][4][5]
The compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative identifiers is provided below:
-
Systematic IUPAC Name: this compound[1]
-
Common Synonyms:
-
CAS Registry Number: 7148-03-0[1]
-
Other Identifiers:
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Melting Point | 145.0 - 147.5 °C | [5] |
| Boiling Point (Predicted) | 354.5 ± 11.0 °C | [6] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [6] |
| Flash Point (Predicted) | 165.3 °C | [6] |
| Vapor Pressure (Predicted) | 1.23E-05 mmHg at 25°C | [6] |
| Refractive Index (Predicted) | 1.597 | [6] |
| XLogP3 | 3.3 | [5] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Experimental Protocols
Synthesis of 2-(p-tolyl)benzoic acid[7]
This protocol describes the hydrolysis of methyl 2-(p-tolyl)benzoate to yield 2-(p-tolyl)benzoic acid.
Materials:
-
Methyl 2-(p-tolyl)benzoate
-
Ethanol
-
2.5 N Sodium hydroxide solution
-
Toluene
-
Hydrochloric acid
Procedure:
-
Dissolve 542.5 g (2.4 mol) of methyl 2-(p-tolyl)benzoate in 5.5 L of ethanol.
-
Add 3 L (7.5 mol) of 2.5 N sodium hydroxide solution to the mixture.
-
Stir the reaction overnight at ambient temperature.
-
Add an additional 480 ml (6.0 mol) of sodium hydroxide solution and continue stirring for another 24 hours.
-
Remove the ethanol in vacuo.
-
Cool the remaining solution in an ice bath and acidify to pH 1 with hydrochloric acid, which will cause the product to precipitate.
-
Filter the precipitate and dry in vacuo to yield crude 2-(p-tolyl)benzoic acid.
-
The crude acid can be further purified by recrystallization from toluene.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Benzoic Acid Derivatives
While a specific method for this compound is not detailed, a general approach for benzoic acid derivatives can be adapted.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid or phosphoric acid.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 230-280 nm for benzoic acid derivatives).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable organic solvent like methanol or acetonitrile, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external or internal standard method with a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Derivatization to a more volatile ester form (e.g., methyl ester) is often required for efficient GC analysis of carboxylic acids.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: Optimized based on the volatility of the analyte.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The resulting fragmentation pattern can be compared to spectral libraries for identification. PubChem lists the top m/z peaks for this compound as 212, 165, and 195.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR: The proton NMR spectrum of the methyl ester of this compound in DMSO-d₆ shows a singlet for the methyl protons at approximately 2.34 ppm, a singlet for the ester methyl protons around 3.59 ppm, and a multiplet for the aromatic protons in the range of 7.19-7.75 ppm.[2][3]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR-IR spectrometer or as a KBr pellet.
-
Expected Absorptions: The IR spectrum will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H and C=C stretching and bending vibrations for the aromatic rings.
Signaling Pathways and Biological Relevance
This compound is primarily recognized for its role as a key building block in the synthesis of Telmisartan.[2][5] Telmisartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT₁ receptor subtype, leading to vasodilation and a reduction in blood pressure. The synthesis of Telmisartan from this compound underscores the industrial and medicinal importance of this precursor molecule.
The general synthetic pathway to Telmisartan involves the conversion of this compound to its corresponding nitrile, 2-(4-methylphenyl)benzonitrile (OTBN), which is then converted to a tetrazolyl derivative before being incorporated into the final drug structure.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and analysis of this compound.
Caption: A typical workflow from synthesis to analysis of this compound.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for complex molecules. The detailed information provided in this guide serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate. The continued demand for Telmisartan ensures that the study and optimization of the synthesis and properties of this compound will remain an active area of research.
References
- 1. This compound | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. asianpubs.org [asianpubs.org]
- 6. rsc.org [rsc.org]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Thermochemical Profile of 4'-Methyl-2-biphenylcarboxylic Acid: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available thermochemical data for 4'-Methyl-2-biphenylcarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding its energetic properties. Due to the limited direct experimental data for this specific compound, this guide also presents data for structurally related analogs to provide valuable context and facilitate estimations.
Physicochemical Properties
4'-Methyl-2-biphenylcarboxylic acid, with the chemical formula C₁₄H₁₂O₂, is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a methyl group at the 4'-position.[1][2]
| Identifier | Value |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol [1] |
| CAS Number | 7148-03-0[1] |
| Melting Point | 146-148 °C[1] |
| Appearance | Solid[1][2] |
Thermochemical Data
A study on biphenylcarboxylic acids revealed that isomers with a carboxylic acid group in the ortho position are comparatively less stable than their meta or para isomers.[3][4]
Table 1: Experimental Thermochemical Data for Related Biphenylcarboxylic Acids at T = 298.15 K [3][4]
| Compound | Standard Molar Enthalpy of Combustion (ΔcHm°) (kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (ΔsubHm°) (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation in Gas Phase (ΔfHm°(g)) (kJ·mol⁻¹) |
| 2-Biphenylcarboxylic acid | -6845.5 ± 2.6 | 115.7 ± 1.2 | -302.3 ± 3.0 |
| 4-Biphenylcarboxylic acid | -6830.2 ± 2.8 | 129.3 ± 1.0 | -317.9 ± 3.1 |
Note: These values are for related compounds and should be used as estimations for 4'-Methyl-2-biphenylcarboxylic acid with caution.
Experimental Protocols
The determination of the thermochemical data presented for the related compounds involves precise calorimetric techniques. The following sections detail the methodologies employed.
Combustion Calorimetry
The standard molar enthalpies of combustion were determined using a static-bomb combustion calorimeter.
Methodology:
-
Sample Preparation: The sample is purified, typically by repeated vacuum sublimation, to achieve high purity.[5] It is then pressed into a pellet, and its mass is accurately determined.
-
Calorimetric Measurement: The pellet is placed in a crucible within a combustion bomb, which is then sealed and charged with high-purity oxygen. The bomb is placed in an isoperibol calorimeter, and the sample is ignited. The temperature change of the surrounding water is meticulously recorded.
-
Data Analysis: The raw temperature data are corrected for heat exchange and other factors (Washburn corrections). From the corrected temperature rise and the energy equivalent of the calorimeter, the specific energy of combustion is calculated. This is then used to derive the standard molar enthalpy of combustion.
Sublimation Enthalpy Determination
The standard molar enthalpies of sublimation were measured using Calvet microcalorimetry.[5]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed into an effusion cell.
-
Measurement: The cell is introduced into a Calvet microcalorimeter operating at a constant temperature. The sample sublimes, and the heat absorbed during this phase transition is measured as a heat flow signal.
-
Data Analysis: The heat flow signal is integrated over time to determine the total heat of sublimation. This, combined with the known mass and molar mass of the sample, allows for the calculation of the molar enthalpy of sublimation at the experimental temperature. The value is then adjusted to the standard reference temperature of 298.15 K.
Computational Thermochemistry
In the absence of experimental data, computational methods can provide valuable estimates for the thermochemical properties of 4'-Methyl-2-biphenylcarboxylic acid. Ab initio and Density Functional Theory (DFT) calculations have been shown to be in good agreement with experimental values for related biphenyl and bipyridine derivatives.[5] Isodesmic reactions are often employed in these theoretical studies to improve the accuracy of the calculated enthalpies of formation by canceling out systematic errors in the computational methods.
Conclusion
While direct experimental thermochemical data for 4'-Methyl-2-biphenylcarboxylic acid remains to be determined, this guide provides a framework for understanding its potential energetic properties based on data from closely related analogs. The detailed experimental protocols for combustion calorimetry and Calvet microcalorimetry offer a clear path for future experimental investigations. Furthermore, computational approaches present a viable alternative for obtaining reliable estimates of its thermochemical parameters. This information is critical for professionals in drug design and material science for applications such as solubility modeling, polymorph prediction, and formulation development.
References
- 1. 4 -Methyl-2-biphenylcarboxylic acid 97 7148-03-0 [sigmaaldrich.com]
- 2. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [amp.chemicalbook.com]
- 3. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methylphenyl)benzoic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-methylphenyl)benzoic acid, a key intermediate in the production of angiotensin II receptor antagonists, commonly known as 'sartans'. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound, also known as 2-(p-tolyl)benzoic acid, is a crucial building block in the synthesis of various pharmaceuticals, most notably the sartan class of antihypertensive drugs.[1] The biphenyl scaffold of this molecule is a key structural motif for angiotensin II receptor blockers. The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of C-C bonds between aryl halides and arylboronic acids, offering a versatile and widely used strategy for the synthesis of biaryl compounds like this compound.[2] This method is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.
Reaction Principle
The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and 4-methylphenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base and is conducted in a suitable solvent system. The generally accepted catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromobenzoic acid) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron species (4-methylphenylboronic acid) is transferred to the palladium center, a process facilitated by the base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocol provides a detailed methodology for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Bromobenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask under the inert atmosphere.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure this compound.
Protocol 2: Saponification of Methyl 2-(4-methylphenyl)benzoate
This protocol is an alternative final step if the Suzuki coupling is performed on the methyl ester of 2-bromobenzoic acid.
Materials:
-
Methyl 2-(4-methylphenyl)benzoate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 N)
-
Hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Dissolution: Dissolve methyl 2-(4-methylphenyl)benzoate in ethanol.
-
Hydrolysis: Add a 2.5 N sodium hydroxide solution and stir the reaction mixture at ambient temperature overnight.
-
Completion: If the reaction is not complete, additional sodium hydroxide can be added and stirring continued.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with hydrochloric acid, which will cause the product to precipitate.
-
Isolation: Filter the precipitate and dry it in vacuo to obtain crude this compound.[3]
-
Purification: The crude acid can be further purified by recrystallization from a suitable solvent like toluene.[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of this compound and its precursors.
Table 1: Suzuki Coupling Reaction Parameters and Yields
| Parameter | Value/Condition | Reference |
| Aryl Halide | 2-Bromobenzoic acid | BenchChem Protocol |
| Boronic Acid | 4-Methylphenylboronic acid | BenchChem Protocol |
| Catalyst System | Pd(OAc)₂ / RuPhos | [2] |
| Base | K₃PO₄ | [2] |
| Solvent | Toluene | [2] |
| Temperature | 100 °C | [2] |
| Typical Yield | >70% (for ester) | [1] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| Melting Point | 145.0 - 147.5 °C | [3] |
| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H), 7.17-7.28 (m, 4H), 7.35-7.45 (m, 2H), 7.51-7.59 (m, 1H), 7.90-7.97 (m, 1H) | [3] |
| Mass Spec (m/z) | 212 (M+), 195, 165 | [4] |
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Diagram 3: Role in Sartan Synthesis
Caption: Simplified pathway for the synthesis of sartan drugs.
References
Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of 2-(4-Methylphenyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-aryl anthranilic acid analogs, specifically focusing on derivatives of 2-(4-Methylphenyl)benzoic acid, via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The following protocols are designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1] This reaction is particularly valuable in drug discovery and development for the construction of complex molecules with desired pharmacological properties. The synthesis of this compound analogs is of significant interest as this structural motif is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The protocol described herein outlines the coupling of a substituted aryl halide (methyl 4-bromo-2-methylbenzoate) with an aniline derivative (4-methylaniline) as a representative example.
General Reaction Scheme
The overall transformation involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable base and phosphine ligand, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.
References
Laboratory Scale Synthesis of 2-(p-Tolyl)benzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(p-Tolyl)benzoic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. The protocols outlined below are based on established and reliable chemical transformations.
Introduction
2-(p-Tolyl)benzoic acid, also known as 4'-methylbiphenyl-2-carboxylic acid, is a biaryl carboxylic acid. The structural motif of biphenyls is prevalent in many biologically active compounds and functional materials. This document presents two common and effective methods for the synthesis of this compound: the hydrolysis of a corresponding ester and a Friedel-Crafts acylation approach.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 2-(p-Tolyl)benzoic acid.
| Parameter | Hydrolysis of Methyl 2-(p-tolyl)benzoate | Friedel-Crafts Acylation |
| Starting Materials | Methyl 2-(p-tolyl)benzoate, Sodium Hydroxide | Phthalic Anhydride, Toluene, Aluminum Chloride |
| Reaction Time | ~48 hours | ~3.5 hours |
| Reaction Temperature | Ambient Temperature | 90°C |
| Reported Yield | ~100% (crude)[1] | 96%[2] |
| Melting Point (°C) | 145.0 - 147.5 (crude)[1] | 138 - 139[2] |
| Molecular Formula | C₁₄H₁₂O₂[3] | C₁₅H₁₂O₃ |
| Molecular Weight | 212.25 g/mol [3] | 240.26 g/mol |
| Purity | min 98% (GC) available commercially[3][4] | Not explicitly stated |
| ¹H NMR (CDCl₃) δ (ppm) | 2.40 (s, 3H), 7.17-7.28 (m, 4H), 7.35-7.45 (m, 2H), 7.51-7.59 (m, 1H), 7.90-7.97 (m, 1H)[1] | Not available in search results |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 2-(p-tolyl)benzoate[1]
This protocol details the synthesis of 2-(p-Tolyl)benzoic acid via the saponification of its methyl ester.
Materials:
-
Methyl 2-(p-tolyl)benzoate
-
Ethanol
-
2.5 N Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
-
Toluene
-
Oxalyl Chloride
-
Anhydrous Ammonia
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve methyl 2-(p-tolyl)benzoate (2.4 mol, 542.5 g) in ethanol (5.5 L) in a large reaction vessel.
-
Saponification: Add 2.5 N sodium hydroxide solution (7.5 mol, 3 L) to the ethanol solution. Stir the reaction mixture overnight at ambient temperature.
-
Additional Base: Add an additional portion of sodium hydroxide (6.0 mol, 480 ml of a different concentration or a calculated amount of solid) and continue stirring for another 24 hours.
-
Solvent Removal: Remove the ethanol in vacuo using a rotary evaporator.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Acidify the solution to pH 1 by the slow addition of hydrochloric acid. This will cause the 2-(p-tolyl)benzoic acid to precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated product by filtration and dry it in vacuo to yield crude 2-(p-tolyl)benzoic acid.
Purification (Optional - Conversion to amide and back):
-
Suspend the crude acid (510 g) in toluene (1 L) and slowly add oxalyl chloride (3.15 mol, 400 g) under a nitrogen atmosphere.
-
Stir the mixture at ambient temperature for 4.5 hours.
-
Remove excess oxalyl chloride in vacuo.
-
Redissolve the residue in toluene (2 L) and treat with anhydrous ammonia (5.46 mol, 92.8 g).
-
Filter the reaction mixture and concentrate the filtrate in vacuo to obtain the crude amide.
-
The amide can then be hydrolyzed back to the carboxylic acid under acidic or basic conditions to obtain a purer product.
Protocol 2: Friedel-Crafts Acylation[2]
This protocol describes the synthesis of 2-(p-toluoyl)benzoic acid, an isomer of the target compound, via a Friedel-Crafts reaction. To obtain 2-(p-tolyl)benzoic acid, a subsequent reduction of the ketone and rearrangement would be necessary, which is beyond the scope of this direct synthesis protocol. However, the initial acylation step is presented here as a classical approach to related structures.
Materials:
-
Phthalic anhydride
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Suction filter
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, place phthalic anhydride and an excess of toluene.
-
Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride in portions with vigorous stirring.
-
Reaction: Remove the ice bath and heat the mixture to 90°C on a water bath for approximately 2.5 hours, or until the evolution of hydrogen chloride gas has nearly ceased.
-
Work-up: Cool the flask in an ice bath and slowly add ice to decompose the aluminum chloride complex. Add concentrated hydrochloric acid to the mixture.
-
Extraction: The product, p-toluyl-o-benzoic acid, will be present as an oily or crystalline residue. Decant the aqueous layer.
-
Purification: Add a hot solution of sodium carbonate in water to the residue and pass steam through the mixture to remove excess toluene.
-
Precipitation: Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Isolation and Drying: Cool the solution in an ice bath, filter the crystalline product, wash with cold water, and air-dry. The product can be recrystallized from toluene.
Visualizations
Below are diagrams illustrating the experimental workflows for the described synthesis protocols.
Caption: Workflow for the Hydrolysis of Methyl 2-(p-tolyl)benzoate.
Caption: Workflow for the Friedel-Crafts Acylation.
References
Application Notes and Protocols: 2-(4-Methylphenyl)benzoic Acid as a Key Intermediate in the Synthesis of Sartans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(4-methylphenyl)benzoic acid as a pivotal intermediate in the manufacturing of Sartans, a class of angiotensin II receptor blockers (ARBs). This document outlines the synthetic pathways, experimental protocols, and relevant quantitative data, offering valuable insights for researchers and professionals in drug development and pharmaceutical sciences.
Introduction to Sartans and the Role of this compound
Sartans are a class of antihypertensive drugs that selectively block the angiotensin II type 1 (AT1) receptors, playing a crucial role in the management of hypertension and other cardiovascular diseases.[1] A key structural feature of many Sartans is the biphenyl tetrazole moiety. The synthesis of this critical pharmacophore often relies on a key intermediate, 2-cyano-4'-methylbiphenyl, commonly known as ortho-tolylbenzonitrile (OTBN). This compound is a direct precursor to OTBN, making it a fundamental starting material in the cost-effective and efficient synthesis of numerous blockbuster Sartan drugs, including Losartan, Valsartan, and Irbesartan.
Synthetic Pathways
The primary role of this compound in Sartan synthesis is its conversion to OTBN. This transformation is a critical step, and from OTBN, various synthetic routes can be employed to construct the final Sartan molecule. The general synthetic strategy involves:
-
Formation of the Biphenyl Core: Synthesis of this compound or its esters.
-
Conversion to OTBN: Transformation of the carboxylic acid or ester functionality into a nitrile group.
-
Functionalization of the Methyl Group: Typically, a free-radical bromination of the methyl group on the tolyl ring of OTBN to yield 4'-(bromomethyl)-2'-cyanobiphenyl (Br-OTBN).
-
Alkylation: Coupling of Br-OTBN with the respective heterocyclic moiety of the target Sartan.
-
Tetrazole Formation: Conversion of the nitrile group into the characteristic tetrazole ring, often using sodium azide.
The following diagram illustrates the general synthetic pathway from this compound to a generic Sartan.
Quantitative Data
The efficiency of the synthetic steps is crucial for the industrial production of Sartans. The following tables summarize reported yields for key transformations in the synthesis of Sartans starting from precursors of OTBN.
Table 1: Synthesis of Methyl 2-(4-methylphenyl)benzoate
| Reactants | Catalyst System | Solvent | Reaction Time | Yield | Reference |
| Methyl 2-(methanesulfonyloxy)benzoate + p-tolylzinc bromide | NiCl₂, PPh₃, n-BuLi | THF | - | 50% | [2] |
| Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate + p-tolylzinc bromide | PdCl₂, PPh₃ | THF | 72 hours | 79% | [2] |
| Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate + p-tolylzinc bromide | NiCl₂, PPh₃ | THF | 12 hours | 50% | [2] |
| Methyl 2-methanesulfonyloxybenzoate + 4-methylphenylboronic acid | Ni-mediated | - | - | 47% | [2] |
| Sulfonic derivative + Arylzinc compound | Palladium (0) or Nickel (0) | Organic Solvent | - | >70% | [2] |
Table 2: Synthesis of o-Tolylbenzonitrile (OTBN)
| Reactants | Catalyst System | Solvent | Yield | Reference |
| o-Chlorobenzonitrile + p-Methylphenylmagnesium chloride | Manganese chloride, Chlorotrimethylsilane | THF | 86% | [3] |
| 2-Chlorobenzonitrile + 4-Methylphenylboronic acid | Suzuki Coupling | - | High | [2] |
Table 3: Synthesis of Losartan from Br-OTBN
| Step | Reactants | Reagents | Yield | Reference |
| Alkylation | Br-OTBN + BCFI | Base, Phase Transfer Catalyst | 83% (Cyano aldehyde) | [4] |
| Reduction & Tetrazole Formation | Cyano aldehyde | NaBH₄, Sodium Azide, Tributyltin chloride | - | [4] |
| Overall Yield | (from key intermediates) | 58.6% | [3] |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of Sartans using this compound as a precursor.
Protocol 1: Synthesis of Methyl 2-(4-methylphenyl)benzoate
This protocol is adapted from a palladium-catalyzed cross-coupling reaction.
-
Preparation of p-tolylzinc bromide:
-
To a refluxing mixture of magnesium turnings in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), add a solution of p-bromotoluene in dry THF dropwise.
-
After the addition is complete, continue refluxing for 1 hour.
-
Cool the mixture and add a solution of dry zinc chloride in dry THF. Stir for 1 hour to allow the precipitation of p-tolylzinc bromide.
-
-
Cross-Coupling Reaction:
-
In a separate flask, reflux a mixture of palladium chloride, triphenylphosphine, and dry THF under an inert atmosphere for 90 minutes.
-
Add methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate to this catalyst mixture.
-
After 1 hour, add the previously prepared suspension of p-tolylzinc bromide.
-
Reflux the resulting mixture until the reaction is complete (monitored by TLC or HPLC, typically 12-72 hours).
-
Cool the reaction mixture to room temperature and pour it into a mixture of water and hydrochloric acid.
-
Separate the organic phase, extract the aqueous phase with a suitable solvent (e.g., dichloromethane), and combine the organic layers.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl 2-(4-methylphenyl)benzoate. Purify by chromatography if necessary.
-
Protocol 2: Synthesis of o-Tolylbenzonitrile (OTBN) from a Benzoic Acid Derivative
This protocol outlines the general steps for converting the carboxylic acid group to a nitrile.
-
Amide Formation:
-
Convert this compound to its corresponding acid chloride using a suitable reagent (e.g., thionyl chloride or oxalyl chloride).
-
React the acid chloride with ammonia or an ammonia source to form 2-(4-methylphenyl)benzamide.
-
-
Dehydration to Nitrile:
-
Dehydrate the primary amide using a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) to yield OTBN.
-
The reaction is typically carried out in an appropriate solvent and may require heating.
-
After the reaction is complete, quench the reaction mixture carefully, and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude OTBN by distillation or recrystallization.
-
Protocol 3: General Synthesis of a Sartan from OTBN (Example: Losartan)
-
Bromination of OTBN:
-
Dissolve OTBN in a suitable solvent (e.g., acetonitrile).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off any solid byproducts, and concentrate the filtrate to obtain crude 4'-(bromomethyl)-2-cyanobiphenyl (Br-OTBN). Purify by recrystallization.
-
-
Alkylation of the Imidazole Moiety:
-
React Br-OTBN with 2-butyl-4-chloro-5-formylimidazole (BCFI) in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., toluene/water).
-
Stir the reaction at room temperature for an extended period (e.g., 28-30 hours).
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic phases.
-
Isolate the resulting cyano aldehyde intermediate.
-
-
Tetrazole Formation and Reduction:
-
React the cyano aldehyde with sodium azide in the presence of a Lewis acid (e.g., tributyltin chloride or zinc chloride) in a suitable solvent (e.g., DMF) to form the tetrazole ring.
-
The resulting aldehyde tetrazole can be reduced in situ with a reducing agent like sodium borohydride to yield Losartan.
-
The final product can be purified by converting it to its potassium salt and recrystallizing.
-
Mechanism of Action: Angiotensin II Receptor Blockade
Sartans exert their therapeutic effect by blocking the AT1 receptor, which is a G-protein coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, Sartans prevent these downstream effects, resulting in vasodilation and a reduction in blood pressure.
The following diagram provides a simplified overview of the angiotensin II signaling pathway and the point of intervention for Sartans.
Experimental Workflow Overview
A typical workflow for the synthesis and analysis of a Sartan from this compound involves multiple stages, from initial synthesis to final product purification and characterization.
Conclusion
This compound is a commercially significant and versatile starting material for the synthesis of a wide range of Sartan antihypertensive drugs. The synthetic routes, while multi-step, are well-established and can be optimized to achieve high yields and purity. The protocols and data presented in these application notes serve as a valuable resource for chemists and researchers involved in the process development and manufacturing of these life-saving medications.
References
- 1. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. KR20080039333A - Method of manufacturing Losartan - Google Patents [patents.google.com]
Application Notes and Protocols: Preparation of 2-(4-Methylphenyl)benzoic Acid Derivatives for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-(4-methylphenyl)benzoic acid derivatives and their evaluation as potential enzyme inhibitors. This class of compounds, characterized by a biphenyl scaffold, has garnered interest in medicinal chemistry due to its structural similarity to known bioactive molecules. This document outlines detailed synthetic protocols, methodologies for enzyme inhibition assays, and summarizes relevant quantitative data.
Introduction
This compound, also known as 2-(p-tolyl)benzoic acid, and its derivatives are biphenyl carboxylic acids. This structural motif is present in a variety of pharmacologically active compounds. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are based on a biphenyl core, suggesting that derivatives of this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes. Furthermore, the biphenyl structure is a key feature in "sartans," which are angiotensin II receptor antagonists, indicating the potential for related compounds to interact with components of the renin-angiotensin system, such as the angiotensin-converting enzyme (ACE). Recent studies have also explored biphenyl carboxylic acids as inhibitors of urate transporter 1 (URAT1), a target for the treatment of gout.
This document provides protocols for the synthesis of these derivatives and for screening their inhibitory activity against these potential enzyme targets.
Data Presentation
The following table summarizes the inhibitory activities of representative biphenyl carboxylic acid derivatives against various enzymes. It is important to note that specific IC50 values for this compound derivatives are not widely reported in publicly available literature; the data presented here is for structurally related compounds to provide a basis for comparison and to guide experimental design.
| Compound Class | Target Enzyme | Test Compound | IC50 (µM) | Reference |
| Biphenyl Carboxylic Acids | URAT1 | Compound A1 | 0.93 | [1] |
| Biphenyl Carboxylic Acids | URAT1 | Compound B21 | 0.17 | [1] |
| Salicylic Acid Analogs | COX-1 | Compound 7f | 0.0057 | [2] |
| Salicylate Derivatives | COX-2 | Triflusal | 0.16 | [3] |
| Salicylate Derivatives | COX-2 | HTB | 0.39 | [3] |
| Imidazolidine-4-carboxylic acid derivatives | ACE | Compound 3a-n | 0.0011 - 0.015 | [4] |
Experimental Protocols
A. Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-(4-Methylphenyl)benzoate
This protocol describes the synthesis of the methyl ester, which can be subsequently hydrolyzed to the carboxylic acid.
Materials:
-
Methyl 2-bromobenzoate
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add methyl 2-bromobenzoate (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-(4-methylphenyl)benzoate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Methyl 2-(4-methylphenyl)benzoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2-(4-methylphenyl)benzoate in a mixture of methanol (or THF) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
B. Enzyme Inhibition Assays
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
This protocol is a general method to screen for COX-1 and COX-2 inhibitors.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Hydrochloric acid (HCl) to stop the reaction
-
Prostaglandin E₂ (PGE₂) standard
-
PGE₂ ELISA kit
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture.
-
Add the test compound at various concentrations and pre-incubate at 37 °C for 10 minutes. For the control, add the solvent vehicle.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37 °C.
-
Stop the reaction by adding hydrochloric acid.
-
Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Urate Transporter 1 (URAT1) Inhibition Assay
This protocol describes a cell-based assay to screen for URAT1 inhibitors.
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-URAT1)
-
Parental HEK293 cells (for control)
-
[¹⁴C]-labeled uric acid
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Scintillation counter
Procedure:
-
Seed HEK293-URAT1 and parental HEK293 cells in a 24-well plate and grow to confluence.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of the test compound in HBSS for 10-15 minutes at 37 °C.
-
Initiate the uptake by adding HBSS containing [¹⁴C]-uric acid and the test compound.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37 °C.
-
Stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Subtract the non-specific uptake (measured in parental HEK293 cells) from the total uptake in HEK293-URAT1 cells to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
Visualizations
Caption: Workflow for synthesis and enzyme inhibition screening.
Caption: Simplified Cyclooxygenase (COX) signaling pathway.
Caption: Uric acid reabsorption via the URAT1 transporter.
References
- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(4-Methylphenyl)benzoic Acid in the Synthesis of Angiotensin II Receptor Blockers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylphenyl)benzoic acid is a pivotal starting material in the synthesis of a significant class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans." This document provides detailed application notes and experimental protocols for the utilization of this compound and its key derivative, 2-(4-methylphenyl)benzonitrile (OTBN), in the synthesis of prominent ARBs including Losartan, Valsartan, and Telmisartan. The protocols are compiled from established synthetic routes, emphasizing key chemical transformations and providing quantitative data to aid in research and development.
Introduction: The Role of this compound in ARB Synthesis
Angiotensin II Receptor Blockers are a class of drugs that selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2][3] This mechanism leads to vasodilation, reduced blood pressure, and decreased cardiac workload.[1][4] A common structural feature of many sartans is the biphenyl scaffold, which is crucial for their pharmacological activity.
This compound serves as a key precursor for the synthesis of this biphenyl moiety. It is most commonly converted to its nitrile derivative, 2-(4-methylphenyl)benzonitrile, also known as ortho-toluylbenzonitrile (OTBN).[5][6] OTBN is a versatile intermediate that can be further functionalized, typically through bromination of the methyl group, to yield a reactive species ready for coupling with the respective heterocyclic components of the target ARB.
Angiotensin II Receptor Signaling Pathway and ARB Mechanism of Action
Angiotensin II, a key effector in the renin-angiotensin-aldosterone system (RAAS), exerts its physiological effects by binding to the Angiotensin II receptor type 1 (AT1).[7][8] This binding initiates a signaling cascade that results in vasoconstriction, inflammation, and fibrosis.[9][10] ARBs act as competitive antagonists at the AT1 receptor, preventing angiotensin II from binding and thereby blocking its downstream effects.[2][4]
Synthetic Workflow Overview
The general synthetic strategy for producing ARBs from this compound involves a multi-step process. The initial step is the formation of the biphenyl core, followed by functionalization and coupling with the appropriate heterocyclic moiety.
Experimental Protocols and Quantitative Data
Synthesis of 2-(4-methylphenyl)benzonitrile (OTBN)
A crucial step in the synthesis of many ARBs is the preparation of OTBN. One efficient method involves a Grignard reaction.[11][12]
Protocol: Grignard Coupling for OTBN Synthesis [11]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with p-chlorotoluene in anhydrous tetrahydrofuran (THF) to form p-methylphenylmagnesium chloride.
-
Coupling Reaction: A solution of o-chlorobenzonitrile in THF is added dropwise to the prepared Grignard reagent at a controlled temperature, typically between -5 to 0 °C.[12] The reaction is catalyzed by manganese chloride and chlorotrimethylsilane.[11]
-
Work-up and Purification: The reaction mixture is quenched with a dilute acid solution (e.g., hydrochloric acid). The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization.
| Intermediate | Precursors | Catalyst/Reagents | Solvent | Yield | Purity | Reference |
| OTBN | o-chlorobenzonitrile, p-methylphenylmagnesium chloride | MnCl₂, (CH₃)₃SiCl | THF | 86.1% | >98% | [11] |
Synthesis of Losartan
The synthesis of Losartan from OTBN involves bromination followed by coupling with 2-butyl-4-chloro-5-formylimidazole (BCFI) and subsequent reduction and tetrazole formation.[13][14]
Protocol: Synthesis of Losartan from OTBN [13][14]
-
Bromination of OTBN: OTBN is reacted with a brominating agent such as N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) in a suitable solvent like methylene chloride, initiated by a radical initiator, to yield 4′-(bromomethyl)-2-cyanobiphenyl (Bromo-OTBN).[13]
-
Coupling with BCFI: Bromo-OTBN is reacted with 2-butyl-4-chloro-5-formylimidazole (BCFI) in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst to produce the cyano aldehyde intermediate.[14]
-
Tetrazole Formation and Reduction: The cyano group of the intermediate is converted to a tetrazole ring using sodium azide and tributyltin chloride. The aldehyde group is then reduced in-situ with sodium borohydride to yield Losartan.[13][14]
| Product | Key Intermediate | Key Reagents | Overall Yield (from OTBN) | Purity | Reference |
| Losartan | Bromo-OTBN, BCFI | DBDMH, K₂CO₃, NaN₃, (n-Bu)₃SnCl, NaBH₄ | ~70% | >99% | [13][14] |
Synthesis of Valsartan
The synthesis of Valsartan also utilizes a derivative of OTBN, which is coupled with an L-valine derivative.
Protocol: Synthesis of Valsartan Intermediate [15][16]
-
Preparation of Biphenyl Intermediate: A common route involves a Negishi coupling reaction. An organozinc compound derived from 5-phenyl-1-trityl-1H-tetrazole is coupled with an aryl bromide containing the N-acylated L-valine methyl ester and a 4-bromomethylphenyl group.[15]
-
Alternative Route from OTBN: 4'-methyl-2-cyanobiphenyl (OTBN) is converted to the corresponding tetrazole, which is then brominated at the methyl position. This brominated intermediate is then reacted with L-valine methyl ester, followed by acylation with valeryl chloride.[16]
-
Hydrolysis: The final step involves the hydrolysis of the ester group to yield Valsartan.[15]
| Product | Key Coupling Partners | Coupling Method | Overall Yield | Purity | Reference |
| Valsartan | Organozinc of 5-phenyl-1-trityl-1H-tetrazole and N-(4-bromobenzyl)-N-pentanoyl-L-valinate methyl ester | Negishi Coupling | 54% (from OTBN derivative) | Not specified | [15][16] |
Synthesis of Telmisartan
The synthesis of Telmisartan involves the preparation of a functionalized biphenyl component, which is then used to alkylate the pre-formed dibenzimidazole core.[17][18]
Protocol: Synthesis of Telmisartan [17][19]
-
Formation of the Biphenyl Intermediate: A Suzuki coupling reaction between 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline can be employed to create the biphenyl core with a protected carboxylic acid and an aldehyde group.[18]
-
Alkylation: The pre-formed dibenzimidazole, 2-n-propyl-4-methyl-6-(1′-methylbenzimidazol-2′-yl)benzimidazole, is alkylated with a 4'-(bromomethyl)biphenyl-2-carboxylate derivative.[19]
-
Hydrolysis: The final step is the hydrolysis of the ester or nitrile group to the carboxylic acid of Telmisartan.[19]
| Product | Key Intermediate | Key Reaction | Yield of Key Step | Purity | Reference |
| Telmisartan | 4'-(bromomethyl)biphenyl-2-carboxylate | Alkylation | ~79-100% (alkylation step) | Not specified | [20] |
| Telmisartan Intermediate | 4-formylphenylboronic acid, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Suzuki Coupling | >90% | Not specified | [18] |
Conclusion
This compound is a cornerstone in the industrial synthesis of a multitude of angiotensin II receptor blockers. Its conversion to OTBN provides a versatile platform for the construction of the essential biphenyl scaffold of these life-saving drugs. The protocols outlined in this document, derived from established literature, offer a detailed guide for researchers and professionals in the field of drug development, highlighting the key transformations and providing valuable quantitative data for process optimization. The continued exploration of more efficient and greener synthetic routes starting from this key intermediate will be crucial for the sustainable production of ARBs.
References
- 1. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl [quickcompany.in]
- 13. KR20080039333A - Method of manufacturing Losartan - Google Patents [patents.google.com]
- 14. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 15. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. US20060094883A1 - Process for preparing telmisartan - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 4'-Methyl-2-biphenylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2-biphenylcarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its biphenyl scaffold is a key structural motif in a number of pharmacologically active compounds. Notably, derivatives of this carboxylic acid are crucial intermediates in the synthesis of angiotensin II receptor blockers (ARBs), such as the blockbuster antihypertensive drug Telmisartan.[1] The derivatization of the carboxylic acid group allows for the modulation of the molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
These application notes provide detailed protocols for the synthesis of various ester and amide derivatives of 4'-Methyl-2-biphenylcarboxylic acid, complete with quantitative data and characterization details. The provided methodologies are intended to serve as a practical guide for researchers engaged in the synthesis and optimization of novel therapeutic agents.
Derivatization Strategies
The primary strategies for the derivatization of the carboxylic acid group of 4'-Methyl-2-biphenylcarboxylic acid involve esterification and amidation.
-
Esterification: The conversion of the carboxylic acid to an ester is a common method to mask the polar carboxylic acid group, which can enhance oral bioavailability. This is typically achieved through acid-catalyzed reaction with an alcohol (Fischer esterification) or by using coupling agents.
-
Amidation: The formation of an amide bond with a primary or secondary amine is a cornerstone of medicinal chemistry, as the amide linkage is a prevalent feature in a vast number of pharmaceuticals. This transformation is generally accomplished using a variety of coupling reagents to activate the carboxylic acid.
dot```dot graph Derivatization_Strategies { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; "4'-Methyl-2-biphenylcarboxylic_acid" [label="4'-Methyl-2-biphenylcarboxylic Acid"];
node [fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="Ester Derivatives"]; Amide [label="Amide Derivatives"];
"4'-Methyl-2-biphenylcarboxylic_acid" -> Ester [label="Esterification\n(e.g., Fischer, DCC/DMAP)", color="#34A853", fontcolor="#34A853"]; "4'-Methyl-2-biphenylcarboxylic_acid" -> Amide [label="Amidation\n(e.g., EDC/HOBt, HATU)", color="#4285F4", fontcolor="#4285F4"]; }
Caption: Workflow for the synthesis of methyl ester using DCC/DMAP.
Materials:
-
4'-Methyl-2-biphenylcarboxylic acid
-
Anhydrous Methanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Water
Procedure:
-
To a reaction vessel, add 4'-Methyl-2-biphenylcarboxylic acid (5.30 kg).
-
Add anhydrous methanol (10.60 kg).
-
Add DCC (5.83 kg) and DMAP (0.09 kg).
-
Stir the reaction mixture at 25°C for 3 hours.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to another reactor and add water (50.00 kg) while stirring to induce crystallization.
-
Centrifuge the resulting solid, wash with water until neutral, and dry under vacuum at 40°C for 24 hours to obtain 4'-Methyl-2-biphenylcarboxylic acid methyl ester. [2] Quantitative Data:
| Derivative | Yield | Purity | Melting Point |
| Methyl Ester | 98.05% | 99.06% | 55-57°C |
This protocol, adapted from a patent, describes a one-pot synthesis starting from 4'-methyl-2-cyanobiphenyl, which is first hydrolyzed to the carboxylic acid and then esterified in the same reaction vessel. [3] Workflow:
dot
Caption: One-pot synthesis of ethyl ester from 4'-methyl-2-cyanobiphenyl.
Materials:
-
4'-Methyl-2-cyanobiphenyl
-
Acid (e.g., Sulfuric acid)
-
Water-insoluble organic solvent (e.g., Toluene)
-
Ethanol
-
Esterification catalyst (e.g., Sulfuric acid)
-
Water
Procedure:
-
In a reaction container, hydrolyze 4'-methyl-2-cyanobiphenyl under acidic conditions for 24 hours to generate 4'-Methyl-2-biphenylcarboxylic acid.
-
Add a water-insoluble organic solvent (e.g., toluene) and carry out refluxing to remove excess water.
-
Add ethanol and an esterification catalyst (e.g., sulfuric acid).
-
Allow the reaction to proceed to generate 4'-Methyl-2-biphenylcarboxylic acid ethyl ester.
-
Add water to the reaction solution to precipitate the solid product.
-
Filter and dry the solid to obtain the ethyl ester. [3] Quantitative Data (from various examples in the source):
| Derivative | Molar Yield |
| Ethyl Ester | 71.5% - 98.1% |
Amidation Protocols
The following are general but detailed protocols for the synthesis of amide derivatives of 4'-Methyl-2-biphenylcarboxylic acid using common coupling reagents. Due to the sterically hindered nature of the 2-carboxylic acid group, the use of efficient coupling agents is recommended.
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Workflow:
dot
Caption: General workflow for amide synthesis using EDC/HOBt.
Materials:
-
4'-Methyl-2-biphenylcarboxylic acid
-
Primary or Secondary Amine (e.g., Propylamine, Diethylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
To a solution of 4'-Methyl-2-biphenylcarboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Expected Quantitative Data (Estimated based on similar reactions):
| Derivative | Expected Yield |
| N-Propyl Amide | 70-85% |
| N,N-Diethyl Amide | 65-80% |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered carboxylic acids and amines.
Workflow:
dot
Caption: General workflow for amide synthesis using HATU.
Materials:
-
4'-Methyl-2-biphenylcarboxylic acid
-
Primary or Secondary Amine (e.g., Butylamine, Piperidine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4'-Methyl-2-biphenylcarboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (Estimated based on similar reactions):
| Derivative | Expected Yield |
| N-Butyl Amide | 80-95% |
| N-Piperidinyl Amide | 75-90% |
Applications in Drug Development
Derivatives of 4'-Methyl-2-biphenylcarboxylic acid are of significant interest in drug development, primarily as antagonists of the Angiotensin II Type 1 (AT₁) receptor. The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure, and blockade of the AT₁ receptor is a key therapeutic strategy for the treatment of hypertension and related cardiovascular diseases.
AT₁ Receptor Signaling Pathway
Angiotensin II, the primary effector of the RAS, binds to the AT₁ receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to an increase in blood pressure. AT₁ receptor antagonists, many of which are derived from 4'-Methyl-2-biphenylcarboxylic acid, competitively inhibit the binding of Angiotensin II to the AT₁ receptor, thereby blocking its downstream effects.
dot
Caption: Simplified AT₁ receptor signaling pathway and the point of intervention for AT₁ receptor blockers.
Conclusion
The derivatization of the carboxylic acid group of 4'-Methyl-2-biphenylcarboxylic acid provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in these application notes offer robust and efficient methods for the preparation of a range of ester and amide derivatives. A thorough understanding of the underlying synthetic methodologies and the biological context of the target molecules is crucial for the successful design and development of new and improved therapeutic agents.
References
- 1. Understanding Angiotensin II Type1 Receptor Signaling in Vascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Versatility of 2-(p-Tolyl)benzoic Acid: A Keystone Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Tolyl)benzoic acid, a biphenyl carboxylic acid, has emerged as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid biphenyl scaffold serves as a versatile template for the construction of complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of 2-(p-Tolyl)benzoic acid and its derivatives in the synthesis of high-value compounds, with a particular focus on the development of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure.
Application Notes
Precursor to Angiotensin II Receptor Blockers (ARBs)
The most prominent application of 2-(p-Tolyl)benzoic acid is as a key intermediate in the synthesis of "sartans," a class of ARBs. The biphenyl core of 2-(p-Tolyl)benzoic acid is a fundamental structural motif in many of these drugs, including valsartan and losartan. The synthesis typically involves the conversion of 2-(p-Tolyl)benzoic acid into its nitrile derivative, 2-(p-tolyl)benzonitrile (ortho-toluylbenzonitrile or OTBN). OTBN is a pivotal precursor for the formation of the characteristic tetrazole ring found in many sartan drugs.[1]
The general synthetic strategy involves a Suzuki-Miyaura coupling to form the biphenyl linkage, followed by functional group manipulations to introduce the necessary substituents for biological activity.
Synthesis of Heterocyclic Compounds
Beyond its role in sartan synthesis, the carboxylic acid and the biphenyl structure of 2-(p-Tolyl)benzoic acid allow for its use in the synthesis of various heterocyclic systems. The carboxylic acid group can be readily converted into amides, esters, and acid chlorides, which can then participate in cyclization reactions to form heterocycles such as quinazolinones and other fused ring systems. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Building Block for Functional Materials
The rigid and aromatic nature of the 2-(p-Tolyl)benzoic acid backbone makes it an attractive candidate for the development of novel functional materials. Its derivatives can be incorporated into polymers and liquid crystals, where the biphenyl unit can influence properties such as thermal stability, liquid crystalline behavior, and photophysical characteristics.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving 2-(p-Tolyl)benzoic acid and its derivatives.
Table 1: Synthesis of 2-(p-Tolyl)benzoic Acid
| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |
| Methyl 2-(p-tolyl)benzoate | 2.5 N NaOH, Ethanol, ambient temperature | 2-(p-Tolyl)benzoic acid | 100% (crude) | [2] |
| Phthalic anhydride, Toluene | Anhydrous AlCl₃, heat to 90°C | p-Toluyl-o-benzoic acid | 96% | [3] |
Table 2: Synthesis of 2-(p-Tolyl)benzonitrile (OTBN)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-(p-Tolyl)benzamide | Thionyl chloride, reflux | 2-(p-Tolyl)benzonitrile | 64% | [2] |
| o-Bromobenzonitrile, p-Tolylmagnesium chloride | PdCl₂/dppp complex | o-(p-Tolyl)benzonitrile | 95% | [1] |
| 2-Chlorobenzonitrile, 4-Methylphenylboronic acid | Pd catalyst (Suzuki Coupling) | o-(p-Tolyl)benzonitrile | - | [4] |
Table 3: Synthesis of Valsartan Intermediate from OTBN Derivative
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| N-Trityl-2'-tetrazolyl-4-bromomethylbiphenyl, L-Valine methyl ester | Dichloromethane, 0-10°C | N-[[2'-(N'-trityl-tetrazol-5-yl)-(1,1'-diphenyl)-4-yl]-methyl]-L-valine methyl ester | High (crude) | [5] |
| Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, 5-phenyl-1-trityl-1H-tetrazole organozinc | Pd(OAc)₂, Q-phos, THF, 75°C | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | 80% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(p-Tolyl)benzoic Acid from its Methyl Ester[2]
Materials:
-
Methyl 2-(p-tolyl)benzoate (542.5 g, 2.4 mol)
-
Ethanol (5.5 L)
-
2.5 N Sodium hydroxide solution (3 L, 7.5 mol, and an additional 480 ml, 6.0 mol)
-
Hydrochloric acid
-
Toluene (1 L)
-
Oxalyl chloride (400 g, 3.15 mol)
Procedure:
-
Dissolve methyl 2-(p-tolyl)benzoate in ethanol in a suitable reaction vessel.
-
Add 3 L of 2.5 N sodium hydroxide solution and stir the reaction mixture overnight at ambient temperature.
-
Add an additional 480 ml of 2.5 N sodium hydroxide solution and continue stirring for another 24 hours.
-
Remove the ethanol in vacuo.
-
Cool the remaining solution in an ice bath and acidify to pH 1 with hydrochloric acid to precipitate the product.
-
Filter the precipitate and dry in vacuo to obtain crude 2-(p-tolyl)benzoic acid (Yield: 510 g, 100%).
Protocol 2: Synthesis of 2-(p-Tolyl)benzonitrile (OTBN) from 2-(p-Tolyl)benzamide[2]
Materials:
-
Crude 2-(p-tolyl)benzamide (424 g)
-
Thionyl chloride (1420 ml, 19.5 mol)
-
Toluene (800 ml)
-
Hexane
Procedure:
-
Treat crude 2-(p-tolyl)benzamide with thionyl chloride and heat at reflux for 3.5 hours.
-
Filter the reaction mixture and remove the excess thionyl chloride in vacuo.
-
Dissolve the residue in toluene and reconcentrate in vacuo.
-
Allow the residue to crystallize overnight.
-
Collect the crystals and wash with hexane to give 2-(p-tolyl)benzonitrile (Yield: 296 g, 64%).
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Intermediate[7]
Materials:
-
N-acylated boronic acid ester (1 eq.)
-
2-Iodobenzonitrile (1 eq.)
-
Potassium carbonate (1.5 eq.)
-
Heterogeneous Pd catalyst (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ, 0.25 mol%)
-
Ethanol:Water (7:3)
-
Petrol ether
Procedure:
-
In a reaction vessel, dissolve the N-acylated boronic acid ester, 2-iodobenzonitrile, and potassium carbonate in the ethanol:water solvent mixture.
-
Add the heterogeneous palladium catalyst to the mixture.
-
Stir the reaction mixture at 75 °C for 2.5 hours.
-
After cooling to room temperature, filter off the palladium catalyst.
-
Extract the reaction mixture with petrol ether.
-
Combine the organic phases, dry over Na₂SO₄, and remove the solvent by rotary evaporation to yield the cyanobiphenyl product.
Mandatory Visualizations
References
- 1. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 5. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 6. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metal-Catalyzed Synthesis of 2-Arylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of 2-arylbenzoic acids, a critical structural motif in numerous pharmaceuticals and functional materials. This document focuses on prevalent metal-catalyzed cross-coupling reactions, including Palladium- and Nickel-catalyzed Suzuki-Miyaura couplings, Copper-catalyzed C-H activation, and Directed Ortho-Metalation strategies.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds. In the synthesis of 2-arylbenzoic acids, it typically involves the reaction of a 2-halobenzoic acid with an arylboronic acid in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-(4-methoxyphenyl)benzoic acid
Materials:
-
2-Bromobenzoic acid (1.0 mmol, 201 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
Toluene (10 mL)
-
Ethanol (2.5 mL)
-
Water (2.5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 50 mL round-bottom flask, add 2-bromobenzoic acid, 4-methoxyphenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in 5 mL of toluene.
-
Add the catalyst solution to the reaction flask.
-
Add the remaining toluene, ethanol, and degassed water to the flask.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-(4-methoxyphenyl)benzoic acid.
Substrate Scope and Yields for Palladium-Catalyzed Suzuki-Miyaura Coupling:
| 2-Halobenzoic Acid | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 2-Iodobenzoic acid | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 2-Chlorobenzoic acid | 3-Anisylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 88 |
| 2-Bromo-5-nitrobenzoic acid | Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 75 |
| 2-Bromobenzoic acid | 4-Fluorophenylboronic acid | Pd(OAc)₂/PCy₃ | K₂CO₃ | Toluene/H₂O | 90 | 89 |
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts offer a more cost-effective and abundant alternative to palladium for Suzuki-Miyaura couplings. They are particularly effective for the activation of less reactive aryl chlorides.
Experimental Protocol: Nickel-Catalyzed Synthesis of 2-(Naphthalen-2-yl)benzoic acid
Materials:
-
2-Chlorobenzoic acid (1.0 mmol, 157 mg)
-
Naphthalen-2-ylboronic acid (1.5 mmol, 258 mg)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 mmol, 24 mg)
-
Tricyclohexylphosphine (PCy₃, 0.2 mmol, 56 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
1,4-Dioxane (10 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk tube under an argon atmosphere, add NiCl₂·6H₂O and PCy₃.
-
Add 1,4-dioxane and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
To this mixture, add 2-chlorobenzoic acid, naphthalen-2-ylboronic acid, and potassium phosphate.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 18-24 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired product.
Substrate Scope and Yields for Nickel-Catalyzed Suzuki-Miyaura Coupling:
| 2-Halobenzoic Acid | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chlorobenzoic acid | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 110 | 85 |
| 2-Bromobenzoic acid | 4-Acetylphenylboronic acid | NiCl₂(dppp) | K₂CO₃ | Toluene | 100 | 82 |
| 2-Chlorobenzoic acid | Thiophene-3-boronic acid | Ni(cod)₂/PCy₃ | K₃PO₄ | Dioxane | 120 | 78 |
| 2-Chloro-5-methylbenzoic acid | 3,5-Dimethylphenylboronic acid | NiCl₂(IMes) | K₃PO₄ | 2-MeTHF | 100 | 91 |
Copper-Catalyzed Directed C-H Arylation
Copper-catalyzed reactions provide an alternative pathway that often avoids the need for pre-halogenated substrates, proceeding via direct C-H bond activation. This approach can be more atom-economical.
Experimental Protocol: Copper-Catalyzed Ortho-Arylation of Benzoic Acid
Materials:
-
Benzoic acid (1.0 mmol, 122 mg)
-
Phenylboronic acid (2.0 mmol, 244 mg)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 36 mg)
-
Silver carbonate (Ag₂CO₃, 1.5 mmol, 414 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Reaction vial (10 mL) with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
To a 10 mL reaction vial, add benzoic acid, phenylboronic acid, Cu(OAc)₂, Ag₂CO₃, and 1,10-phenanthroline.
-
Add DMF to the vial.
-
Seal the vial with a screw cap and place it in a preheated heating block at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-phenylbenzoic acid.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. For benzoic acids, the carboxylate group can direct a strong base to deprotonate the ortho position, creating a nucleophilic site for subsequent reaction with an arylating agent.
Experimental Protocol: Synthesis of 2-Phenylbenzoic Acid via Directed Ortho-Lithiation
Materials:
-
Benzoic acid (1.0 mmol, 122 mg)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 mmol, 1.57 mL)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 mmol, 0.33 mL, 256 mg)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Iodobenzene (1.2 mmol, 0.13 mL, 245 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11 mg)
-
Triphenylphosphine (PPh₃, 0.2 mmol, 52 mg)
-
Schlenk flask and syringe techniques
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under argon, add benzoic acid and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA to the solution.
-
Slowly add s-BuLi dropwise to the solution. Stir the mixture at -78 °C for 1 hour to form the ortho-lithiated species.
-
In a separate flask, prepare a solution of iodobenzene, Pd(OAc)₂, and PPh₃ in anhydrous THF under argon.
-
Cannulate the solution of the ortho-lithiated benzoic acid into the flask containing the aryl iodide and palladium catalyst at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylphenyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methylphenyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Suzuki-Miyaura coupling reaction, a common and effective method for this transformation.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q1: I am not getting the expected yield for my Suzuki-Miyaura coupling reaction to synthesize this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the reactants, catalyst, and reaction conditions. Here is a systematic troubleshooting guide:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use.
-
Reagent Quality:
-
Boronic Acid: Arylboronic acids can dehydrate to form boroxines upon storage. While boroxines can also participate in the coupling, their different molecular weight can affect stoichiometry. It is advisable to use fresh or properly stored 4-methylphenylboronic acid.
-
Aryl Halide: Ensure the purity of your 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid). Impurities can interfere with the catalytic cycle.
-
-
Catalyst and Ligand:
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ. Inefficient reduction can lead to low yields. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Ligand Choice: The choice of phosphine ligand is critical, especially for sterically hindered substrates. For the synthesis of this compound, bulky and electron-rich phosphine ligands can promote the reaction.
-
-
Base: The base plays a crucial role in the transmetalation step. Ensure you are using an appropriate and sufficiently strong base. The base must be anhydrous if the reaction is run in a non-aqueous solvent.
-
Solvent: The solvent must be anhydrous and of high purity. The presence of water can hydrolyze the boronic acid and affect the catalyst. Common solvents include toluene, dioxane, and DMF. Sometimes, the addition of a small amount of water can be beneficial, but this needs to be carefully optimized.
-
Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow. If it is too high, catalyst decomposition or side reactions can occur.
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Presence of Significant Side Products
Q2: My reaction mixture shows significant amounts of side products, reducing the purity and yield of this compound. What are these side products and how can I minimize them?
A2: The formation of side products is a common issue. The primary side products in a Suzuki-Miyaura coupling for this synthesis are typically:
-
Homocoupling of the Boronic Acid: This results in the formation of 4,4'-dimethylbiphenyl. This is often favored at higher temperatures or in the presence of oxygen.
-
Solution: Ensure a strictly inert atmosphere and consider lowering the reaction temperature. The choice of palladium catalyst and ligand can also influence the extent of homocoupling.
-
-
Dehalogenation of the Aryl Halide: The starting 2-halobenzoic acid can be reduced to benzoic acid.
-
Solution: This can be promoted by certain bases and impurities. Ensure the purity of your reagents and consider a different base.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be converted to toluene.
-
Solution: This is often caused by the presence of water or acidic impurities. Use anhydrous solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q3: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura Coupling, Ullmann Condensation, or a Grignard-based approach?
A3: For laboratory-scale synthesis and process development, the Suzuki-Miyaura coupling is often the preferred method. This is due to its high functional group tolerance, generally milder reaction conditions compared to the Ullmann condensation, and the commercial availability of a wide range of boronic acids and palladium catalysts.[1][2] The Ullmann condensation typically requires higher temperatures and stoichiometric amounts of copper.[3][4] Grignard-based syntheses are also a viable option but require strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.[5]
Q4: How do I select the optimal palladium catalyst and ligand for the Suzuki-Miyaura coupling to synthesize this compound?
A4: The choice of catalyst and ligand is crucial for a successful reaction. A phosphine ligand is often essential for this transformation.[6] For sterically hindered substrates like 2-substituted benzoic acids, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step of the catalytic cycle. A common starting point is to screen a few catalyst/ligand combinations.
Q5: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?
A5: The base is essential for the activation of the organoboron compound, facilitating the transmetalation step with the palladium complex. The choice of base can significantly impact the reaction yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important considerations. For instance, K₃PO₄ is often effective for challenging couplings.
Data Presentation
Table 1: Effect of Catalyst, Ligand, and Base on the Yield of this compound via Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | DMF/H₂O | 100 | 75[7] |
| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ (2) | DMF/H₂O | 100 | 92[7] |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 95[7] |
| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 110 | 98[7] |
| 5 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 99[7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be used as a general guide.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with 4-methylphenylboronic acid.
Materials:
-
2-Bromobenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.[8]
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[8]
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol 2: Grignard Reaction for the Synthesis of Benzoic Acid (Illustrative)
While not the primary route for this compound, this illustrates the general principles of a Grignard synthesis of a carboxylic acid. The synthesis of the target molecule would require the formation of a Grignard reagent from 2-bromo-p-xylene followed by reaction with CO₂.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation: Add magnesium turnings to a flame-dried round-bottom flask under an inert atmosphere. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. The solution will become cloudy and begin to reflux.[5]
-
Carbonation: Once the Grignard reagent formation is complete, pour the solution over an excess of crushed dry ice with vigorous stirring.
-
Hydrolysis: After the excess dry ice has sublimed, slowly add 6 M HCl to the reaction mixture to hydrolyze the magnesium salt and protonate the carboxylate.[5]
-
Extraction: Extract the benzoic acid into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent to yield the crude benzoic acid, which can then be recrystallized.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in the Suzuki coupling of 2-halobenzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Suzuki-Miyaura cross-coupling of 2-halobenzoic acids. The inherent steric hindrance and the presence of the carboxylic acid functionality in these substrates often lead to challenges that can be overcome with careful optimization of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is very slow or shows no conversion to the desired 2-arylbenzoic acid. What are the primary causes and how can I resolve this?
A1: Sluggish or failed reactions with 2-halobenzoic acids are common and typically stem from inefficient oxidative addition or catalyst deactivation.
-
Issue: Inefficient Oxidative Addition. The palladium catalyst's insertion into the carbon-halogen bond is often hindered by the adjacent carboxylic acid group.
-
Troubleshooting Strategies:
-
Choice of Halide: The reactivity of the C-X bond is crucial. If you are using a 2-chlorobenzoic acid, switching to a 2-bromo- or 2-iodobenzoic acid can significantly increase the rate of oxidative addition. The general reactivity order is I > Br > Cl.[1][2]
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. Employing bulky, electron-rich phosphine ligands can accelerate oxidative addition.[1] Consider using ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands have also proven effective.[1]
-
-
-
Issue: Catalyst Deactivation. The appearance of palladium black is a sign of catalyst precipitation and loss of activity.[1]
Q2: I am observing a significant amount of a byproduct that is the dehalogenated starting material (benzoic acid). What is this side reaction and how can I prevent it?
A2: This side reaction is known as protodehalogenation or hydrodehalogenation, where the halogen substituent is replaced by a hydrogen atom.[1]
-
Cause: This side reaction can be promoted by certain bases, protic solvents (like alcohols), or impurities that can act as a hydride source.[1]
-
Troubleshooting Strategies:
-
Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides.[1]
-
Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. If protodehalogenation is a persistent issue, avoid using alcohols.[1]
-
Ligand Selection: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.[1]
-
Q3: My primary byproduct is the homocoupling of my boronic acid. How can I minimize this?
A3: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling. This is frequently promoted by the presence of oxygen.[3]
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3]
-
Troubleshooting Strategies:
-
Anaerobic Conditions: Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical to minimize oxygen levels.
-
Catalyst Choice: Using a well-defined Pd(0) precatalyst can sometimes reduce the amount of Pd(II) species present at the start of the reaction.
-
Q4: I am losing my boronic acid reagent to a side reaction where the boronic acid group is replaced by a hydrogen. What is this and how can I address it?
A4: This side reaction is protodeboronation, a common issue with boronic acids, especially under aqueous basic conditions and at elevated temperatures.[4]
-
Cause: Boronic acids with electron-withdrawing groups or certain heteroatoms are particularly susceptible to this side reaction.[4]
-
Troubleshooting Strategies:
-
Use Boronic Esters: Pinacol esters (BPin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[4] They slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.
-
Anhydrous Conditions: If feasible for your substrate, using anhydrous conditions with a base like potassium fluoride (KF) can minimize hydrolysis and subsequent protodeboronation.
-
Control Base Stoichiometry: Using an excessive amount of base can accelerate this side reaction. It is advisable to use the minimum amount of base necessary for the reaction to proceed.
-
Q5: Is there a risk of my 2-halobenzoic acid decarboxylating under the reaction conditions?
A5: While palladium-catalyzed decarboxylative couplings are a known synthetic strategy, unwanted thermal decarboxylation of 2-halobenzoic acids can occur under Suzuki coupling conditions, especially at high temperatures.[5] This will result in the formation of the corresponding halobenzene.
-
Troubleshooting Strategies:
-
Temperature Control: If decarboxylation is suspected, try running the reaction at a lower temperature. This may require a longer reaction time or a more active catalyst system.
-
Catalyst System Optimization: A more active catalyst system that allows for lower reaction temperatures can help to minimize thermal decomposition of the starting material.
-
Data Presentation: Impact of Reaction Parameters on Yield
The selection of reaction parameters has a significant impact on the yield of the desired 2-arylbenzoic acid and the formation of side products. The following tables provide a summary of expected outcomes based on literature precedents.
Table 1: Comparison of Ligand Performance in Suzuki Coupling of 2-Halobenzoic Acids
| Ligand | Ligand Type | Expected Yield of 2-Arylbenzoic Acid | Tendency for Side Reactions | Key Features |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Low to Moderate | High | Standard, but often inefficient for hindered substrates. |
| SPhos | Bulky Biarylphosphine | High to Excellent | Low | Highly active for sterically hindered and electron-rich/poor substrates.[6] |
| XPhos | Bulky Biarylphosphine | High to Excellent | Low | Similar to SPhos, very effective for challenging couplings.[1] |
| RuPhos | Bulky Biarylphosphine | High to Excellent | Low | Excellent for sterically demanding substrates.[7] |
| IMes | N-Heterocyclic Carbene (NHC) | Good to High | Moderate | Offers good stability and activity.[8] |
Note: Yields are qualitative and can vary significantly based on the specific substrates and other reaction conditions.
Table 2: Effect of Base and Solvent on Side Reactions
| Base | Solvent | Expected Side Products | Mitigation Strategy |
| Na₂CO₃ / K₂CO₃ | Aqueous mixtures (e.g., Dioxane/H₂O) | Protodeboronation, Protodehalogenation | May require careful control of water content and temperature. |
| K₃PO₄ | Anhydrous Toluene or Dioxane | Minimized Protodehalogenation | Recommended for minimizing protodehalogenation.[1] |
| Cs₂CO₃ | Anhydrous THF or Dioxane | Minimized Protodehalogenation | A strong, non-nucleophilic base suitable for challenging couplings.[1] |
| Alkoxides (e.g., NaOtBu) | Toluene or THF | High risk of Protodehalogenation | Generally not recommended for 2-halobenzoic acids due to increased side reactions.[9] |
Experimental Protocols
The following is a detailed methodology for a Suzuki-Miyaura coupling of a 2-halobenzoic acid, designed to minimize common side reactions.
Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid [7]
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2,5-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.
Visualizations
Suzuki Catalytic Cycle and Competing Side Reactions
Caption: The catalytic cycle of the Suzuki coupling and major side pathways.
Troubleshooting Workflow for Suzuki Coupling of 2-Halobenzoic Acids
Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Troubleshooting low conversion in the synthesis of 2-(p-Tolyl)benzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low conversion issues during the synthesis of 2-(p-Tolyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(p-Tolyl)benzoic acid?
A1: The most common and established methods for synthesizing 2-(p-Tolyl)benzoic acid are the Friedel-Crafts acylation, the Suzuki-Miyaura cross-coupling, and the Ullmann condensation. Each method has distinct advantages and challenges regarding starting materials, reaction conditions, and scalability.
Q2: I am experiencing a generally low yield. What are the first things I should check?
A2: Regardless of the synthetic route, low yields can often be traced back to a few common factors:
-
Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and that the molar ratios are correct. Impurities can poison catalysts or introduce side reactions.
-
Anhydrous/Inert Conditions: Many of the required reagents, especially organometallics and catalysts like aluminum chloride, are sensitive to moisture and air. Ensure that solvents are properly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature and Time: Verify that the reaction is being conducted at the optimal temperature for the specific method used. Insufficient heating or premature termination of the reaction can lead to incomplete conversion.
-
Purification Losses: Significant product loss can occur during the workup and purification stages. Optimize your extraction, filtration, and recrystallization procedures to minimize these losses.[1]
Q3: Which synthetic method is recommended for the highest conversion rate?
A3: Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are often favored for achieving high yields and functional group tolerance under relatively mild conditions.[2][3] While the Friedel-Crafts reaction can provide high yields, it often requires harsh conditions and a super-stoichiometric amount of Lewis acid catalyst.[4] The Ullmann reaction traditionally requires very high temperatures and has a reputation for inconsistent yields, although modern improvements have been made.[5][6]
Troubleshooting Guide: Low Conversion by Synthetic Route
Route 1: Friedel-Crafts Acylation
This method involves the reaction of phthalic anhydride with toluene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
Q4: My Friedel-Crafts reaction is sluggish and results in a low yield of 2-(p-toluyl)-o-benzoic acid. What is the likely cause?
A4: The most critical factor in this reaction is the amount and quality of the aluminum chloride catalyst.
-
Insufficient Catalyst: A molar ratio of at least 2:1 for AlCl₃ to phthalic anhydride is essential for high yields.[4] Using less will result in incomplete reaction.
-
Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or solvent will decompose the catalyst, rendering it inactive. Ensure you are using freshly opened, high-purity AlCl₃ and completely anhydrous toluene.
-
Inadequate Temperature: The reaction requires heating. After the initial mixing, the reaction should be heated to around 90°C and held for several hours until the evolution of HCl gas ceases.[4]
Table 1: Key Parameters for Friedel-Crafts Acylation
| Parameter | Recommended Value | Rationale / Notes |
| Molar Ratio (Phthalic Anhydride:AlCl₃) | 1:2 | Essential for driving the reaction to completion.[4] |
| Solvent | Toluene (acts as solvent and reagent) | Must be anhydrous. |
| Temperature | 90°C | Required for sufficient reaction rate after initial mixing.[4] |
| Reaction Time | ~2.5 hours at 90°C | Monitor for the cessation of HCl gas evolution.[4] |
Route 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction typically couples a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid) with p-tolylboronic acid.[2][7]
Q5: My Suzuki coupling reaction shows a high amount of unreacted starting materials. What should I investigate?
A5: Low conversion in Suzuki couplings often points to issues with the catalyst system or reaction conditions.
-
Inactive Catalyst: The active catalyst is a Pd(0) species, which is generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2] Ensure your palladium source and phosphine ligand are of good quality. The catalyst can be sensitive to air and water.[2]
-
Improper Base: A base is required to activate the boronic acid for the transmetalation step.[3] Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical; if one is not working, screen others.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation (replacement of the boron group with hydrogen). Use high-purity boronic acid.
-
Oxygen Contamination: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction mixture is properly degassed and maintained under an inert atmosphere throughout the experiment.
Table 2: Common Components for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst.[2] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation.[3] |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Must be degassed to remove oxygen. |
Route 3: Ullmann Condensation
The Ullmann reaction is a copper-catalyzed coupling, for instance, between 2-chlorobenzoic acid and an activated toluene derivative.[5][8]
Q6: I am attempting an Ullmann condensation, but the reaction shows no product formation. What are the common pitfalls?
A6: The Ullmann reaction is notorious for its demanding conditions.
-
High Temperatures Required: Traditional Ullmann reactions require very high temperatures, often exceeding 200°C.[5][9] If your heating is inadequate, the reaction will not proceed.
-
Copper Catalyst: The reaction often requires stoichiometric amounts of copper, which may need to be activated (e.g., by reduction of copper sulfate with zinc).[5] Modern protocols may use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand.[9]
-
Polar Aprotic Solvents: High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are typically necessary.[5]
-
Substrate Reactivity: Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[5] The aryl halide often needs to be activated by electron-withdrawing groups for the reaction to be efficient.[5]
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
Adapted from Organic Syntheses, Coll. Vol. 1, p. 517 (1941); Vol. 2, p.569 (1922).[4]
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (2.0 eq)[4]
-
Toluene (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser connected to a gas trap, add phthalic anhydride (1.0 eq) and anhydrous toluene.
-
Begin vigorous stirring and cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.0 eq) in one portion.[4]
-
Remove the ice bath. The mixture will warm as the reaction begins, and hydrogen chloride gas will evolve.
-
After the initial vigorous reaction subsides (approx. 10-15 minutes), place the flask in a water bath and heat to 90°C.[4]
-
Continue stirring at 90°C for approximately 2.5 hours, or until the evolution of HCl has nearly stopped.[4]
-
Cool the reaction flask in an ice bath. Slowly and cautiously add crushed ice to decompose the aluminum chloride complex.
-
Add concentrated hydrochloric acid to acidify the mixture.
-
Isolate the crude product, which may separate as an oil that crystallizes upon standing.[4] The product can be purified by dissolving it in a hot sodium carbonate solution, filtering to remove insoluble impurities, and re-precipitating the acid with HCl.[4]
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
p-Tolylboronic acid (1.2-1.5 eq)
-
Pd(OAc)₂ (1-3 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-4 eq relative to Pd)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Toluene/Water (e.g., 4:1 mixture)
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., toluene and water).
-
Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Cool the reaction to room temperature. Add water and an organic solvent like ethyl acetate for extraction.
-
Separate the aqueous layer and acidify it with 1M HCl to a pH of ~2. The product, 2-(p-Tolyl)benzoic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(m-Tolyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
Removal of palladium catalyst from 2-(4-Methylphenyl)benzoic acid product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of palladium catalysts from the 2-(4-Methylphenyl)benzoic acid product, a common challenge encountered during pharmaceutical and fine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalyst from my this compound product?
A1: The most prevalent methods for palladium removal post-synthesis include:
-
Adsorption: Utilizing materials like activated carbon or silica-based scavengers to bind the palladium species.[1][2]
-
Filtration: Passing the reaction mixture through a pad of filter aid like Celite® to remove precipitated or solid-supported palladium.[2][3][4]
-
Scavenging: Employing chemical scavengers that selectively react with and precipitate palladium for easy removal. Thiol-based scavengers are particularly effective for Pd(II) complexes.[1]
-
Recrystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[3]
Q2: I'm observing significant product loss after using activated carbon. How can I mitigate this?
A2: Product loss during activated carbon treatment is often due to the non-specific adsorption of your product onto the carbon surface.[1] To minimize this, consider the following:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a low weight percentage (e.g., 1-5 wt%) and incrementally increase it based on palladium level analysis.
-
Solvent Selection: The choice of solvent can influence product adsorption. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[1]
-
Temperature: Performing the carbon treatment at a slightly elevated temperature can sometimes reduce product adsorption.
Q3: My palladium levels are still too high after recrystallization. What can I do?
A3: If recrystallization alone is insufficient, it may be because the palladium is forming a stable complex with your product.[1] Consider a combination of methods. For instance, pre-treating the crude product with a scavenger or activated carbon before recrystallization can significantly improve the final purity.
Q4: What is the difference between Pd(0) and Pd(II) scavengers?
A4: The choice of scavenger depends on the oxidation state of the residual palladium. Pd(0) species are typically removed by scavengers that can oxidize them, while Pd(II) species are effectively captured by chelating agents. Thiol-based scavengers are often effective for Pd(II).[1] It is beneficial to screen a variety of scavengers to find the most effective one for your specific reaction conditions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Palladium Content After Scavenging | Incorrect scavenger selection for the palladium species (e.g., using a Pd(II) scavenger for a Pd(0) species). | Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea).[1] |
| Insufficient amount of scavenger used. | Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[1] | |
| Suboptimal reaction conditions for scavenging (time, temperature). | Optimize scavenging time and temperature. While many scavengers work at room temperature, gentle heating may improve efficiency.[1] | |
| Poor mixing preventing contact between scavenger and palladium. | Ensure vigorous stirring during the scavenging process.[1] | |
| The product is forming a stable complex with palladium. | Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[1][5] | |
| Product Loss During Activated Carbon Treatment | Non-specific adsorption of the product onto the carbon surface. | Optimize the amount of activated carbon used.[1] |
| Inappropriate solvent choice enhancing product adsorption. | Test different solvents to find one that minimizes product binding.[1] | |
| Ineffective Filtration | Palladium species are too fine to be trapped by the filter medium. | Use a finer filter aid or consider a combination of methods, such as scavenging to precipitate larger palladium particles before filtration. |
| Discoloration of Final Product | Residual palladium or ligand impurities. | Ensure complete removal of the catalyst and any associated ligands. Additional purification steps like a second recrystallization or a carbon treatment might be necessary. |
Quantitative Data on Palladium Removal
The efficiency of palladium removal can vary significantly depending on the method, scavenger, and specific reaction conditions. The table below summarizes typical performance data from various studies on related Suzuki coupling products.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Reference |
| Polymer-bound ethylenediamines + Salt Formation | 2000-3000 | < 10 | Not Specified | [6] |
| MP-TMT Scavenger | 33,000 | < 200 | Not Specified | [7] |
| MP-TMT Scavenger (0.5% wt Pd catalyst) | 500-800 | < 10 | Not Specified | [7] |
| Activated Carbon (2g / 10mL) | 500 | ~65 (13% remaining) | Not Specified | [8] |
| Si-Thiol Scavenger (0.2mg / 10mL) | 500 | < 9 (98.2%+ removal) | >95% | [8] |
| MP-TMT Scavenger (0.2mg / 10mL) | 500 | < 9 (100% removal) | >95% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Scavengers
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Scavenger Addition: Add the selected scavenger (e.g., thiol-based silica gel, polymer-bound scavenger) to the solution. The amount will depend on the specific scavenger's capacity and the estimated palladium concentration.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 16 hours. Monitor the palladium concentration periodically by taking small aliquots.[8]
-
Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent.[1]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting logic for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Minimizing Homocoupling of p-Tolylboronic Acid in Suzuki Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of the homocoupling byproduct, 4,4'-dimethylbiphenyl, during Suzuki-Miyaura cross-coupling reactions involving p-tolylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid (in this case, p-tolylboronic acid) react with each other to form a symmetrical biaryl compound (4,4'-dimethylbiphenyl).[1] This undesired reaction consumes the starting material, leading to a reduced yield of the desired cross-coupled product and can complicate the purification process.[2]
Q2: What are the primary causes of p-tolylboronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) (Pd(II)) catalyst precursor.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[2] Similarly, using a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can lead to the formation of Pd(II) species that drive the homocoupling side reaction.[2]
Q3: How can I detect the formation of the 4,4'-dimethylbiphenyl byproduct?
A3: The presence of 4,4'-dimethylbiphenyl can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the analytical data of the crude reaction mixture to a known standard of 4,4'-dimethylbiphenyl.[3]
Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?
A4: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be susceptible to decomposition. Utilizing more stable derivatives such as pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by enabling a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
Q5: How does the choice of phosphine ligand affect homocoupling?
A5: The phosphine ligand plays a crucial role in the Suzuki coupling by stabilizing the palladium catalyst and influencing its reactivity. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired reductive elimination step of the cross-coupling cycle.[4] This faster reductive elimination can outcompete the pathways that lead to homocoupling.[4]
Troubleshooting Guide
Problem: Significant formation of 4,4'-dimethylbiphenyl is observed in my Suzuki reaction.
Below is a troubleshooting workflow to help identify and resolve the issue.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct. Note: The quantitative data presented here is compiled from various sources and may not represent direct comparative studies. It is intended to provide general guidance.
Table 1: Effect of Palladium Catalyst on Homocoupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | Significant | [General observation] |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent | Minimal | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | High | Low | [4] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | Good | Low | [4] |
Table 2: Effect of Base on Homocoupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling (%) | Reference |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Toluene/H₂O | 80 | 16-84 | Not specified | [5] |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₃PO₄·3H₂O | Toluene/H₂O | 80 | 16-84 | Not specified | [5] |
| Pd(OAc)₂ | PCy₃·HBF₄ | NaOH | Toluene/H₂O | 80 | 16-84 | Not specified | [5] |
| Pd(OAc)₂ | PCy₃·HBF₄ | NEt₃ | Toluene/H₂O | 80 | 16-84 | Not specified | [5] |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 99 | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction with p-Tolylboronic Acid
This protocol provides a starting point for conducting a Suzuki-Miyaura coupling with p-tolylboronic acid while taking measures to minimize the formation of 4,4'-dimethylbiphenyl.
Materials:
-
Aryl halide (1.0 equiv)
-
p-Tolylboronic acid (1.2-1.5 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of an inert gas (e.g., Argon or Nitrogen).
-
Solvent Degassing: Thoroughly degas the solvent mixture. For rigorous degassing, perform at least three freeze-pump-thaw cycles. Alternatively, sparge the solvent with an inert gas for 30-60 minutes.
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, combine the aryl halide, p-tolylboronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any residual 4,4'-dimethylbiphenyl.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This is a highly effective method for removing dissolved oxygen from solvents.
Procedure:
-
Place the solvent in a Schlenk flask (do not fill more than half full).
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent completely. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure thorough degassing.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Signaling Pathways and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified mechanism showing how Pd(II) species can lead to homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 4'-Methyl-2-biphenylcarboxylic acid
Welcome to the Technical Support Center for the synthesis of 4'-Methyl-2-biphenylcarboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4'-Methyl-2-biphenylcarboxylic acid?
A1: The primary methods for synthesizing 4'-Methyl-2-biphenylcarboxylic acid are:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction of a 2-halobenzoic acid derivative with a 4-methylphenylboronic acid derivative is a widely used and versatile method.[1][2]
-
Hydrolysis of 4'-Methyl-2-cyanobiphenyl: This two-step approach involves the synthesis of the cyanobiphenyl intermediate, followed by hydrolysis to the carboxylic acid.[3]
-
Gomberg-Bachmann Reaction: This method involves the reaction of a diazonium salt derived from 2-aminobenzoic acid with toluene. However, it is often associated with low yields.[4][5]
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Low yields in the Suzuki coupling for synthesizing 4'-Methyl-2-biphenylcarboxylic acid, a sterically hindered molecule, can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated due to oxidation or poisoning by impurities.
-
Inefficient Ligand: The choice of phosphine ligand is crucial for sterically hindered substrates.
-
Improper Base Selection: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the yield.
-
Suboptimal Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy.
-
Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.
-
Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[6]
Q3: What are common side products in the Suzuki-Miyaura synthesis of 4'-Methyl-2-biphenylcarboxylic acid and how can I minimize them?
A3: Common side products include:
-
Homocoupling Products: Dimerization of the boronic acid (to form 4,4'-dimethylbiphenyl) or the aryl halide. This is often caused by the presence of oxygen or an inappropriate catalyst/ligand system. Rigorous degassing of solvents and reaction mixtures is essential.[6]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous conditions, choosing a milder base (e.g., K₃PO₄, Cs₂CO₃), or using more stable boronic esters.[6]
-
Dehalogenation: Removal of the halogen from the starting material. This can be influenced by the choice of base and the purity of the solvents.
Q4: Are there alternative methods to the Suzuki-Miyaura coupling for this synthesis?
A4: Yes, the hydrolysis of 4'-methyl-2-cyanobiphenyl is a viable alternative. This method involves the initial coupling to form the cyanobiphenyl intermediate, which is then hydrolyzed to the carboxylic acid, often in a one-pot procedure.[3] The Gomberg-Bachmann reaction is another classical method, but it generally provides lower yields (often less than 40%) due to side reactions of the diazonium salt.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Ligand | For sterically hindered substrates like this, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often more effective than traditional ligands like PPh₃.[7] |
| Suboptimal Base | Screen different bases. For this type of transformation, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solubility of the base is also important. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to proceed efficiently. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. |
Issue: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation | Presence of water; strong base. | Use anhydrous solvents and reagents. Consider using a milder base such as K₂CO₃ or KF. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[6] |
| Dehalogenation | Impurities in solvents or reagents. | Use high-purity, dry solvents. The choice of base can also influence this side reaction. |
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 4-Methylphenylboronic Acid
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromobenzoic acid, 4-methylphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add palladium(II) acetate and SPhos.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Hydrolysis of 4'-Methyl-2-cyanobiphenyl
Materials:
-
4'-Methyl-2-cyanobiphenyl
-
Sulfuric acid
-
Water
Procedure:
-
In a round-bottom flask, add 4'-Methyl-2-cyanobiphenyl and a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 4'-Methyl-2-biphenylcarboxylic Acid via Suzuki-Miyaura Coupling (Representative Data)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Moderate-Good |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | Good-Excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 110 | Good |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Gomberg-Bachmann-Reaktion | Semantic Scholar [semanticscholar.org]
- 3. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. Gomberg-Bachmann Reaction - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Identifying byproducts in 2-(4-Methylphenyl)benzoic acid synthesis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylphenyl)benzoic acid, particularly focusing on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling and the subsequent analysis of byproducts.
Q1: I am observing unexpected peaks in my GC-MS analysis after the synthesis of this compound. What are the likely byproducts?
A1: In a typical Suzuki-Miyaura coupling for this synthesis, several side reactions can lead to the formation of byproducts. The most common are:
-
Homocoupling Product: Dimerization of the boronic acid reagent. If using 4-methylphenylboronic acid, this will result in 4,4'-dimethylbiphenyl.
-
Protodeboronation Products: Replacement of the boronic acid or halide group with a hydrogen atom. This can lead to the formation of toluene (from 4-methylphenylboronic acid) and benzoic acid (from the 2-halobenzoic acid starting material).
-
Unreacted Starting Materials: Residual 2-halobenzoic acid and 4-methylphenylboronic acid may be present. Note that boronic acids are generally not directly observable by GC-MS without derivatization.
Q2: How can I identify these byproducts using GC-MS?
A2: By comparing the mass spectra of your unknown peaks with reference spectra. For carboxylic acids like benzoic acid and the target product, derivatization to their methyl esters (e.g., using diazomethane or trimethylsilyldiazomethane) is often necessary for good chromatographic separation and clear mass spectra.
Below is a table summarizing the expected GC-MS data for the derivatized product and potential byproducts.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Methyl 2-(4-Methylphenyl)benzoate (Product) | 226.28 | 226 (M+), 211, 195, 165 |
| 4,4'-Dimethylbiphenyl (Homocoupling) | 182.26 | 182 (M+), 167, 152 |
| Toluene (Protodeboronation) | 92.14 | 92 (M+), 91, 65 |
| Methyl Benzoate (from Benzoic Acid) | 136.15 | 136 (M+), 105, 77 |
Q3: My reaction yield is low, and I see a significant amount of homocoupling product (4,4'-dimethylbiphenyl). What are the causes and how can I minimize it?
A3: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's catalytic cycle.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst Choice: Use a fresh, high-quality palladium catalyst and phosphine ligand. The choice of ligand can significantly impact the suppression of side reactions.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes lead to increased byproduct formation.
Q4: I am detecting toluene and benzoic acid in my product mixture. What is causing this?
A4: The presence of toluene and benzoic acid points to protodeboronation, where the boronic acid or halide is replaced by a hydrogen atom from a proton source (like water).
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Base Selection: The choice and quality of the base are critical. While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation. Consider using anhydrous bases like potassium phosphate (K₃PO₄).
-
Boronic Acid Quality: Use high-purity boronic acid. Impurities can sometimes accelerate decomposition pathways.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent batches.
Materials:
-
2-Bromobenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
GC-MS Sample Preparation and Analysis
-
Derivatization (for carboxylic acids): To a small vial containing a dried sample of the crude product, add a solution of diazomethane in diethyl ether or trimethylsilyldiazomethane in a mixture of toluene and methanol. Allow the reaction to proceed for 10-15 minutes. Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Sample Dilution: Dissolve the derivatized residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Formation pathways of common byproducts.
Caption: GC-MS byproduct identification and troubleshooting workflow.
Technical Support Center: Challenges in the Scale-Up of 2-(4-Methylphenyl)benzoic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals encountering challenges during the scale-up of 2-(4-Methylphenyl)benzoic acid synthesis. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound at an industrial scale?
A1: The most prevalent methods for large-scale synthesis are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly common, reacting a 2-halobenzoic acid derivative with a p-tolylboronic acid derivative. Another approach involves the coupling of an organozinc compound with a suitable benzoic acid derivative. The choice of route often depends on the cost and availability of starting materials, catalyst efficiency, and the desired impurity profile.
Q2: My Suzuki-Miyaura coupling reaction is showing low yield upon scale-up. What are the likely causes?
A2: Low yields during the scale-up of Suzuki-Miyaura couplings can stem from several factors. Inadequate mixing in larger reactors can lead to localized concentration gradients and poor catalyst distribution. Inefficient heat transfer can cause temperature fluctuations that promote side reactions. Furthermore, the presence of oxygen can lead to the homocoupling of boronic acid reagents, a common side reaction. It is also crucial to ensure all reagents and solvents are of sufficient purity, as impurities can poison the catalyst.
Q3: I am observing significant amounts of homocoupling byproducts (biphenyl and 4,4'-dimethylbiphenyl). How can I minimize these?
A3: Homocoupling is a frequent issue in Suzuki-Miyaura reactions, often exacerbated by the presence of oxygen. To mitigate this, it is critical to rigorously degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Lowering the reaction temperature can also reduce the rate of these side reactions. Additionally, the choice of palladium catalyst and ligand can influence the extent of homocoupling.
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: Safety is paramount during scale-up. The use of flammable solvents like toluene or THF requires appropriate ventilation, grounding of equipment to prevent static discharge, and operation in an explosion-proof environment. Palladium catalysts, while used in small quantities, can be pyrophoric under certain conditions, especially when dry on filtration media. The handling of corrosive reagents and the management of exotherms in large reactors are also critical safety considerations that require careful planning and engineering controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Inefficient mixing in the reactor.2. Poor temperature control.3. Catalyst deactivation.4. Incomplete reaction. | 1. Optimize agitation speed to ensure homogeneity.2. Implement robust temperature control systems.3. Use high-purity, degassed reagents and solvents. Consider a more robust catalyst system.4. Monitor reaction progress by HPLC and adjust reaction time accordingly. |
| High Levels of Homocoupling Impurities | 1. Presence of oxygen in the reaction mixture.2. Suboptimal reaction temperature.3. Inappropriate catalyst or ligand. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Optimize the reaction temperature; lower temperatures may reduce homocoupling.3. Screen different palladium catalysts and ligands to find a more selective system. |
| Residual Palladium in the Final Product | 1. Inefficient catalyst removal during workup.2. Catalyst precipitation with the product. | 1. Employ activated carbon or silica-based metal scavengers post-reaction.[1]2. Optimize the workup and crystallization conditions to prevent palladium co-precipitation. |
| Difficulty in Product Isolation/Purification | 1. "Oiling out" during crystallization.2. Co-crystallization of impurities.3. Inefficient phase separation during workup. | 1. Adjust solvent system, cooling rate, or consider seeding to induce proper crystallization.2. Screen different crystallization solvents or consider a purification step via chromatography.3. Use brine washes to improve the separation of aqueous and organic layers. Allow for adequate settling time. |
| Formation of Unidentified Impurities | 1. Degradation of starting materials or product.2. Side reactions due to impurities in reagents. | 1. Analyze the impurity profile using LC-MS to identify potential degradation pathways. Optimize reaction conditions to minimize degradation.2. Ensure the quality of all starting materials and solvents through appropriate analytical testing. |
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes the impact of different catalysts on the synthesis of a biphenyl carboxylic acid derivative, providing a basis for catalyst selection during scale-up.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Residual Pd (ppm) |
| Pd(PPh₃)₄ | 2.0 | DME/H₂O | 85 | 12 | 64 | 40-80 |
| Pd/C | 1.5 | MeOH/H₂O | 65 | 10 | >95 | <6 |
Data adapted from a multikilogram-scale synthesis of a similar biphenyl carboxylic acid derivative.[2]
Experimental Protocols
Kilogram-Scale Synthesis of Methyl 2-(4-Methylphenyl)benzoate via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of the methyl ester precursor to this compound.
Materials:
-
2-Bromobenzoic acid methyl ester
-
p-Tolylboronic acid
-
Palladium on carbon (10% Pd/C)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
Procedure:
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-bromobenzoic acid methyl ester (1.0 eq) and p-tolylboronic acid (1.2 eq).
-
Catalyst and Base Addition: Under a nitrogen atmosphere, add potassium carbonate (2.0 eq), triphenylphosphine (0.02 eq), and 10% Pd/C (0.01 eq).
-
Solvent Addition: Add degassed toluene and water in a 4:1 ratio to the reactor.
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and then with brine. Treat the organic layer with a metal scavenger (e.g., activated carbon or silica-based scavenger) to remove residual palladium.[1]
-
Isolation: Concentrate the organic layer under reduced pressure to obtain crude methyl 2-(4-methylphenyl)benzoate.
-
Hydrolysis to the Acid: The crude ester can be hydrolyzed to this compound by treatment with aqueous sodium hydroxide, followed by acidification. A detailed procedure for a similar hydrolysis on a large scale can be found in the literature.[3]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Experimental Workflow for Kilogram-Scale Synthesis
References
Preventing protodeboronation in the synthesis of 2-(p-Tolyl)benzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protodeboronation during the synthesis of 2-(p-Tolyl)benzoic acid, a sterically hindered biaryl.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in the synthesis of 2-(p-Tolyl)benzoic acid?
A1: Protodeboronation is a common and undesired side reaction in Suzuki-Miyaura cross-coupling reactions. It involves the cleavage of the carbon-boron bond in the arylboronic acid (in this case, p-tolylboronic acid) and its replacement with a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to the formation of toluene as a byproduct, which reduces the overall yield of the desired 2-(p-Tolyl)benzoic acid and complicates the purification process. The synthesis of sterically hindered biaryls like 2-(p-Tolyl)benzoic acid is particularly susceptible to this issue.[2]
Q2: What are the primary factors that promote protodeboronation?
A2: Several reaction parameters can significantly influence the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. While essential for the catalytic cycle, strongly basic conditions, particularly at high pH, are known to accelerate protodeboronation by forming a more reactive arylboronate anion ([ArB(OH)₃]⁻).[3][4][5]
-
Temperature: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[6][7]
-
Catalyst System: An inefficient catalyst system that leads to a slow cross-coupling reaction allows more time for the competing protodeboronation to occur.[1] The choice of palladium source and ligands is crucial.[5][8]
-
Water Content: The presence of water is necessary for the base-catalyzed protodeboronation mechanism, as it often acts as the proton source.[1] However, completely anhydrous conditions can sometimes hinder the Suzuki coupling itself.
Q3: My primary byproduct is toluene. How can I confirm this is due to protodeboronation and what are the initial steps to mitigate it?
A3: The formation of toluene from p-tolylboronic acid is a classic indicator of protodeboronation. To address this, a systematic optimization of reaction conditions is necessary. The initial focus should be on the base, catalyst system, and temperature, as these factors often have the most significant impact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of toluene byproduct; low yield of 2-(p-Tolyl)benzoic acid. | The rate of protodeboronation is faster than the rate of cross-coupling. | 1. Modify the Base: Switch to a milder base. Weak inorganic bases like K₃PO₄ or K₂CO₃, or even organic bases, are often preferred over strong hydroxides (e.g., NaOH, KOH).[9] 2. Optimize Catalyst/Ligand: Use a highly active catalyst system that promotes rapid cross-coupling. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[2][10] 3. Lower Temperature: Reduce the reaction temperature. A lower temperature can slow the rate of protodeboronation more significantly than the desired coupling.[7] 4. Use a Boronic Ester: Protect the p-tolylboronic acid as a more stable ester, such as a pinacol or MIDA boronate. These derivatives "slow-release" the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[1][4] |
| Reaction is sluggish or stalls, with significant starting material remaining. | Inefficient catalyst activation or decomposition. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[6] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a Buchwald pre-catalyst) to ensure the rapid formation of the active Pd(0) species.[8] 3. Increase Catalyst Loading: A modest increase in the catalyst/ligand loading may improve conversion rates.[6] |
| Formation of homocoupling byproducts (biphenyl from 2-bromobenzoic acid or bitolyl from p-tolylboronic acid). | Presence of oxygen or non-optimal stoichiometry. | 1. Improve Degassing: Oxygen can promote homocoupling. Ensure the reaction setup is rigorously purged with an inert gas.[6] 2. Adjust Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[11][12] |
Data Presentation: Effect of Reaction Parameters on Yield
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the desired product versus the protodeboronated byproduct in similar sterically hindered Suzuki-Miyaura couplings.
Table 1: Influence of Base on Product and Byproduct Formation
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Yield of Biaryl (%) | Yield of Protodeboronation (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Bromobenzoic Acid | p-Tolylboronic Acid | Cs₂CO₃ (3.0) | Dioxane/H₂O | 100 | Low/Moderate | High |
| 2 | 2-Bromobenzoic Acid | p-Tolylboronic Acid | K₃PO₄ (3.0) | Toluene/H₂O | 100 | High | Low |
| 3 | 2-Bromobenzoic Acid | p-Tolylboronic Acid | NaHCO₃ (3.0) | Toluene/H₂O | 100 | Moderate | Moderate |
This is a representative table based on general principles; specific yields can vary. Stronger bases like Cs₂CO₃ can lead to higher rates of protodeboronation compared to milder bases like K₃PO₄.[9]
Table 2: Effect of Ligand Choice for Sterically Hindered Couplings
| Entry | Catalyst Precursor | Ligand | Substrates | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | 2-Bromo-1,3,5-trimethylbenzene + Mesitylboronic acid | <10 | [2] |
| 2 | Pd(OAc)₂ | SPhos | 2-Bromo-1,3,5-trimethylbenzene + 2,4,6-Trimethylphenylboronic acid | 95 | [2] |
| 3 | Pd₂(dba)₃ | XPhos | 1-Bromo-2,4,6-triisopropylbenzene + Mesitylboronic acid | 89 |[2] |
This table demonstrates the critical role of bulky, electron-rich phosphine ligands in achieving high yields for sterically hindered couplings, which helps to outcompete protodeboronation.[2] Paradoxically, some bulky ligands can also promote palladium-catalyzed protodeboronation, necessitating careful selection.[5][8]
Experimental Protocols
Recommended Protocol for Minimizing Protodeboronation
This protocol for the Suzuki-Miyaura coupling of 2-bromobenzoic acid with p-tolylboronic acid is optimized to suppress protodeboronation by using a mild base and a highly active catalyst system suitable for sterically hindered substrates.[13]
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
p-Tolylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, p-tolylboronic acid, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ and RuPhos in a small amount of anhydrous toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Solvent Addition: Add enough anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.
-
Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of any residual oxygen.
-
Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the 2-bromobenzoic acid is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(p-Tolyl)benzoic acid.
Visualizations
Caption: Competing pathways: The desired Suzuki coupling versus the undesired protodeboronation side reaction.
Caption: A decision tree for troubleshooting low yields in the synthesis of 2-(p-Tolyl)benzoic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric synthesis of antimicrotubule biaryl hybrids of allocolchicine and steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Purity Determination of 2-(4-Methylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-(4-Methylphenyl)benzoic acid against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the "sartan" class of angiotensin II receptor antagonists.[1][2] Accurate determination of its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This guide outlines a recommended HPLC method and compares its performance with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preferred method for assessing the purity of this compound and other non-volatile organic compounds. A reversed-phase HPLC method is particularly well-suited for this analysis, separating the target compound from potential impurities based on their polarity.
Proposed HPLC Method
Based on methods for structurally similar aromatic carboxylic acids and related compounds, the following HPLC conditions are recommended for the purity analysis of this compound.[3][4][5][6]
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Standard Solution | 0.1 mg/mL of this compound reference standard in mobile phase B |
| Sample Solution | 0.1 mg/mL of this compound sample in mobile phase B |
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Filter and degas both mobile phases before use to prevent pump blockages and baseline noise.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase B to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase B to obtain a final concentration of 0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the standard and sample solutions into the HPLC system and acquire the chromatograms for 25 minutes.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity determination of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide complementary information or may be suitable in specific contexts.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, suitable for non-volatile compounds, quantitative accuracy.[3][4] | Requires specialized equipment, can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for volatile impurities, provides structural information from mass spectra.[3] | Requires derivatization for non-volatile compounds, high temperatures can degrade thermally labile compounds.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. |
| Melting Point Analysis | Determination of the temperature range over which a substance melts. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for quantitative analysis. |
| Titration (Aqueous acid-base) | Neutralization reaction between the acidic analyte and a standard basic solution. | Provides an absolute measure of the major component's concentration, inexpensive. | Non-specific; any acidic impurity will be titrated along with the main component.[7] |
Logical Relationship of Purity Assessment Methods
Caption: Relationship between primary and complementary purity assessment techniques.
Conclusion
For the comprehensive purity determination of this compound, reversed-phase HPLC is the most suitable and robust method. It provides accurate quantification of the main component and allows for the detection and quantification of potential impurities. While other techniques such as GC-MS and NMR can offer valuable complementary information regarding volatile impurities and structural confirmation, HPLC remains the gold standard for routine quality control and purity certification in a pharmaceutical development setting. Titration and melting point analysis can serve as simple, orthogonal checks but lack the specificity and sensitivity of chromatographic methods. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for quantitative results, the nature of potential impurities, and the stage of drug development.
References
- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Biphenyl-4-carboxylic acid, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Unveiling the Molecular Fingerprint: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(p-Tolyl)benzoic Acid
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(p-Tolyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This guide includes a detailed experimental protocol and comparative data with structurally related molecules to aid in the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as 2-(p-Tolyl)benzoic acid, which possesses distinct aromatic regions and a carboxylic acid moiety, both ¹H and ¹³C NMR provide critical insights into its electronic and structural makeup.
Comparative NMR Data Analysis
The structural nuances of 2-(p-Tolyl)benzoic acid are best understood by comparing its NMR data with those of its constituent aromatic moieties: benzoic acid and p-toluic acid. The introduction of the p-tolyl group at the 2-position of benzoic acid induces characteristic shifts in the NMR signals, providing a unique spectral fingerprint.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(p-Tolyl)benzoic acid in deuterated chloroform (CDCl₃) reveals a complex pattern of signals in the aromatic region, along with a characteristic singlet for the methyl protons. The acidic proton of the carboxylic acid is also observable, typically as a broad singlet.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-(p-Tolyl)benzoic acid | CDCl₃ | 7.90-7.97 (m, 1H), 7.51-7.59 (m, 1H), 7.35-7.45 (m, 2H), 7.17-7.28 (m, 4H), 2.40 (s, 3H)[1] |
| Benzoic Acid | CDCl₃ | 8.13 (d, 2H), 7.63 (t, 1H), 7.48 (t, 2H) |
| p-Toluic Acid | DMSO-d₆ | 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H) |
The multiplet signals in the aromatic region of 2-(p-Tolyl)benzoic acid arise from the overlapping resonances of the protons on both the benzoic acid and p-tolyl rings. The singlet at 2.40 ppm is a clear indicator of the methyl group protons of the p-tolyl substituent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For 2-(p-Tolyl)benzoic acid, we expect to see signals for the carboxylic acid carbon, the methyl carbon, and the aromatic carbons of both rings. While experimental ¹³C NMR data for 2-(p-Tolyl)benzoic acid is available through specialized databases, a representative dataset is presented below for comparative purposes.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-(p-Tolyl)benzoic acid | CDCl₃ | (Data sourced from SpectraBase)[2] |
| Benzoic Acid | CDCl₃ | 172.60, 133.89, 130.28, 129.39, 128.55 |
| p-Toluic Acid | DMSO-d₆ | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |
The chemical shift of the carboxylic acid carbon in 2-(p-Tolyl)benzoic acid is expected to be in a similar region to that of benzoic acid and p-toluic acid. The presence of the additional aromatic ring influences the chemical shifts of the carbons in the benzoic acid moiety due to electronic effects.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of small organic molecules like 2-(p-Tolyl)benzoic acid.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 2-(p-Tolyl)benzoic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although modern spectrometers can reference the residual solvent peak.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.
-
Identify the chemical shifts of the individual carbon atoms in the ¹³C NMR spectrum.
Workflow for NMR-based Structural Characterization
The logical flow of NMR analysis for a compound like 2-(p-Tolyl)benzoic acid can be visualized as a systematic process from sample preparation to final structure confirmation.
Caption: Workflow for the structural characterization of 2-(p-Tolyl)benzoic acid using NMR spectroscopy.
By following this comprehensive guide, researchers can confidently characterize 2-(p-Tolyl)benzoic acid and similar small molecules, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and development. The provided comparative data and experimental protocol serve as a valuable resource for both novice and experienced scientists in the field of analytical chemistry.
References
Comparison of different synthetic routes to 2-(4-Methylphenyl)benzoic acid
A comprehensive guide to the synthetic strategies for 2-(4-Methylphenyl)benzoic acid, a key intermediate in the synthesis of 'sartan' drugs, is presented for researchers and professionals in drug development. This guide offers a comparative analysis of various synthetic routes, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The primary routes include organometallic cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Ullmann reactions, as well as approaches involving Grignard reagents. The choice of a specific route often depends on factors like the cost and availability of starting materials, desired yield and purity, and scalability of the process.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Negishi-type Coupling | Methyl 2-(methanesulfonyloxy)benzoate, p-tolylzinc bromide | Nickel chloride, triphenylphosphine, n-butyllithium | 12 hours | 82% | High yield, starts from inexpensive salicylic acid derivatives.[1] | Requires preparation of organozinc reagent. |
| Suzuki-Miyaura Coupling | 2-Chlorobenzonitrile, 4-methylphenylboronic acid | Palladium(0) or Nickel(0) complexes | Not specified | Efficient | High efficiency.[2] | Can start from expensive reagents like 2-bromobenzonitrile.[2] |
| Nickel-Mediated Coupling | Methyl 2-methanesulfonyloxybenzoate, 4-methylphenylboronic acid | Nickel catalyst | Not specified | 47% | Utilizes readily available boronic acid. | Lower yield reported in some cases.[1] |
| Palladium-Catalyzed Coupling | Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate, p-tolylzinc bromide | Palladium chloride, triphenylphosphine | 72 hours | 79% | Good yield.[1] | Long reaction time. |
| Ullmann Condensation | Aryl halides, copper catalyst | Copper (metal or salts) | Not specified | Variable | Classic method for biaryl synthesis.[3][4] | Often requires high temperatures and stoichiometric amounts of copper.[3] |
| Grignard Reaction | 2-Bromo-4'-methylbiphenyl, Magnesium, CO2 | Magnesium, Dry Ice | Not specified | Variable | Well-established method for carboxylic acid synthesis.[5][6] | Requires synthesis of the biphenyl Grignard reagent. |
Experimental Protocols
Negishi-type Coupling of a Salicylic Acid Sulfonate with an Arylzinc Compound
This process involves the reaction of a sulfonic derivative of a salicylic acid ester with an arylzinc compound, catalyzed by a nickel complex.[1][2]
Step 1: Preparation of p-tolylzinc bromide. This organozinc reagent is prepared according to known techniques from the corresponding aryl halide (p-bromotoluene).
Step 2: Nickel-catalyzed cross-coupling. A mixture of nickel chloride, triphenylphosphine, and dry tetrahydrofuran is treated with n-butyllithium at room temperature under an inert atmosphere. After stirring, a solution of methyl 2-(methanesulfonyloxy)benzoate in dry tetrahydrofuran is added. The resulting mixture is then added to the suspension of p-tolylzinc bromide. The reaction is kept at room temperature for 12 hours.
Step 3: Work-up and isolation. The reaction mixture is poured into a solution of water and hydrochloric acid. The phases are separated, and the organic phase is extracted with a water-dichloromethane mixture. The organic phase is dried over sodium sulfate and evaporated under vacuum to yield methyl 2-(4-methylphenyl)benzoate as an oil (82% yield).[1]
Step 4: Saponification. The resulting ester is saponified to the corresponding this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of this compound synthesis, it typically involves the reaction of an aryl halide with an arylboronic acid.
Step 1: Reaction setup. In a suitable flask, 2-chlorobenzonitrile, 4-methylphenylboronic acid, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PCy3), and a base (e.g., powdered KF) are combined in a solvent such as toluene.
Step 2: Reaction execution. The mixture is heated, typically at room temperature or slightly elevated temperatures, until the reaction is complete as monitored by techniques like TLC or GC.
Step 3: Work-up and isolation. The reaction mixture is cooled, and the product is isolated through extraction and purified by crystallization or chromatography to yield 2-(4-methylphenyl)benzonitrile, which is then hydrolyzed to the desired benzoic acid.
Grignard Reaction
This classic organometallic reaction can be adapted to synthesize the target molecule, likely starting from a pre-formed biphenyl halide.
Step 1: Formation of the Grignard reagent. 2-Bromo-4'-methylbiphenyl is reacted with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent.
Step 2: Carboxylation. The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice).[6] This forms a magnesium carboxylate salt.
Step 3: Acidification and work-up. The reaction mixture is treated with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding this compound.[5] The product is then extracted with an organic solvent and purified.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
A Comparative Guide to Palladium Catalysts for the Synthesis of 4'-Methyl-2-biphenylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-Methyl-2-biphenylcarboxylic acid, a key building block for various pharmaceutical compounds, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their needs. The Suzuki-Miyaura coupling reaction stands as the most versatile and widely employed method for this transformation.[1][2]
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the synthesis of biphenyl carboxylic acids is highly dependent on the palladium precursor, the associated ligands (if any), and the reaction conditions. While a direct side-by-side comparison for the synthesis of 4'-Methyl-2-biphenylcarboxylic acid is compiled from various studies on analogous transformations, the following table summarizes the performance of common palladium catalyst systems.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Type Reactions
| Catalyst System (Precursor + Ligand) | Aryl Halide/Precursor | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & References |
| Homogeneous Catalysts | ||||||||
| Pd(PPh₃)₄ | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Na₂CO₃ | DME/H₂O | N/A | N/A | 64 | Classic catalyst; may result in significant Pd contamination (40-80 ppm).[3][4] |
| Pd(OAc)₂ + SPhos | Aryl Halide | (4-(Butylsulfinyl)phenyl)boronic acid | K₃PO₄ | Toluene | 100 | N/A | N/A | Modern Buchwald ligands like SPhos are highly effective for challenging substrates.[5][6] |
| Pd(OAc)₂ + P(t-Bu)₃ | Aryl Halide | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95 | Bulky, electron-rich phosphine ligands often lead to high yields under mild conditions.[7] |
| Heterogeneous Catalysts | ||||||||
| Pd/C | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Na₂CO₃ | MeOH/H₂O | N/A | N/A | 82 (one-pot) | Inexpensive, low Pd contamination (<6 ppm), and easily removed by filtration.[3][4] |
| Pd/C | 4-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | RT | 0.5 | N/A | Can be used in air without inert gas; catalyst is recyclable.[8][9] |
| Novel Catalyst Systems | ||||||||
| C₆₀-TEGs/PdCl₂ (nanocatalyst) | Bromobenzoic acid | Arylboronic acid | K₂CO₃ | Water | RT | 4 | >90 | "Green" synthesis in pure water at room temperature with very low catalyst loading (0.05 mol%).[10][11] |
Note: The data presented is compiled from studies on various substituted biphenyl carboxylic acids and related structures. Direct comparison under identical conditions is recommended for specific applications.
Discussion of Catalyst Systems
Homogeneous Catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a traditional, well-established catalyst. However, it can be air-sensitive and may lead to higher levels of palladium contamination in the final product, which is a significant concern in pharmaceutical synthesis.[3][4]
-
Pd(OAc)₂ with Phosphine Ligands : Palladium(II) acetate is a common and stable precatalyst that is reduced in situ to the active Pd(0) species.[1][12] Its performance is critically dependent on the choice of phosphine ligand.[13] Modern bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) have revolutionized Suzuki-Miyaura couplings, allowing for the reaction of challenging, sterically hindered substrates under milder conditions with high efficiency.[5][6][7]
Heterogeneous Catalysts:
-
Pd/C (Palladium on Carbon) : This catalyst is a cost-effective and industrially viable alternative to homogeneous systems.[3] Its primary advantages are the ease of separation from the reaction mixture by simple filtration and its reusability.[8][9] This leads to significantly lower levels of palladium contamination in the product (<6 ppm) compared to systems like Pd(PPh₃)₄ (40-80 ppm).[3][4] Recent studies have shown its effectiveness even at room temperature and under aerobic conditions, enhancing its "green" credentials.[8]
Novel Catalyst Systems:
-
Nanocatalysts : Emerging systems, such as fullerene-supported palladium chloride, offer the potential for extremely high catalytic activity in environmentally benign solvents like water.[10][11] These catalysts can operate at room temperature with very low catalyst loadings, providing excellent yields and representing a frontier in sustainable chemical synthesis.
Experimental Workflow and Methodologies
The successful synthesis of 4'-Methyl-2-biphenylcarboxylic acid via Suzuki-Miyaura coupling relies on a systematic and well-controlled experimental procedure. The general workflow involves the careful setup of an inert atmosphere, followed by the reaction and subsequent work-up and purification steps.
Detailed Experimental Protocols
Below are representative protocols for the synthesis of biphenyl carboxylic acid derivatives using different palladium catalyst systems. These can be adapted for the specific synthesis of 4'-Methyl-2-biphenylcarboxylic acid.
Protocol 1: General Synthesis using a Homogeneous Catalyst (e.g., Pd(PPh₃)₄)
This protocol is based on standard Suzuki-Miyaura conditions.[3][13]
-
Inert Atmosphere Setup : A flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition : To the flask, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as powdered K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v, 10 mL), via syringe.
-
Reaction : Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Pd/C)
This protocol is adapted from a multikilogram-scale synthesis, highlighting its efficiency and low environmental impact.[3][4][8]
-
Reagent Addition : In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), Na₂CO₃ (2.1 mmol, 2.1 equiv.), and 10% Pd/C (1.0 mol %).
-
Solvent Addition : Add a solvent mixture of methanol (MeOH) and water (1:1 v/v, 15 mL). An inert atmosphere is often not strictly required for this robust system.
-
Reaction : Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring until the reaction is complete as monitored by TLC or HPLC.
-
Catalyst Removal : Cool the reaction mixture to room temperature and dilute with methanol. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Work-up and Purification : Combine the filtrates and concentrate under reduced pressure to remove the methanol. Add water to the residue and acidify with 1M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the purified 4'-Methyl-2-biphenylcarboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 12. Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validating the structure of 2-(4-Methylphenyl)benzoic acid using spectroscopic techniques
A comprehensive guide for researchers on the structural validation of 2-(4-Methylphenyl)benzoic acid using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document presents a comparative analysis with its isomers, 3-(4-Methylphenyl)benzoic acid and 4-(4-Methylphenyl)benzoic acid, supported by experimental data and detailed protocols.
The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, offering a detailed fingerprint of its functional groups and their connectivity. This guide focuses on the validation of the structure of this compound and compares its spectroscopic data with its structural isomers to highlight the distinguishing features that arise from the positional variation of the methylphenyl group on the benzoic acid core.
Comparative Spectroscopic Data Analysis
Table 1: ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Proton Assignment | This compound | 3-(4-Methylphenyl)benzoic acid | 4-(4-Methylphenyl)benzoic acid |
| -COOH | ~10-13 (broad s) | Data not available | 12.80 (s) |
| Aromatic-H | 7.17-7.97 (m)[1] | Data not available | 7.84 (d, J=6.48 Hz), 7.29 (d, J=7.88 Hz) |
| -CH₃ | 2.40 (s)[1] | Data not available | 2.36 (s) |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
| Carbon Assignment | This compound | 3-(4-Methylphenyl)benzoic acid | 4-(4-Methylphenyl)benzoic acid |
| -COOH | Data not available | Data not available | 167.80 |
| Aromatic-C | Data not available | Data not available | 143.46, 129.80, 129.55, 128.52, 126.75 |
| -CH₃ | Data not available | Data not available | 21.55 |
Table 3: IR Spectral Data (Key Absorptions in cm⁻¹)
| Functional Group | This compound | 3-(4-Methylphenyl)benzoic acid | 4-(4-Methylphenyl)benzoic acid |
| O-H stretch (acid) | ~3000 (broad) | Data not available | ~3000 (broad) |
| C=O stretch (acid) | ~1700 | Data not available | ~1680 |
| C=C stretch (aromatic) | ~1600, ~1480 | Data not available | ~1610, ~1420 |
| C-H stretch (aromatic) | ~3050 | Data not available | ~3030 |
| C-H stretch (alkane) | ~2920 | Data not available | ~2920 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | 3-(4-Methylphenyl)benzoic acid | 4-(4-Methylphenyl)benzoic acid |
| Molecular Ion [M]⁺ | 212[2] | Data not available | Data not available |
| [M-OH]⁺ | 195[2] | Data not available | Data not available |
| [M-COOH]⁺ | 167 | Data not available | Data not available |
| [C₉H₇]⁺ | 115[2] | Data not available | Data not available |
Interpretation of Spectroscopic Data
The spectroscopic data provides clear evidence for the structure of this compound.
-
¹H NMR: The broad singlet observed between 10-13 ppm is characteristic of a carboxylic acid proton. The complex multiplet in the aromatic region (7.17-7.97 ppm) corresponds to the eight protons of the two phenyl rings. A singlet at 2.40 ppm integrating to three protons confirms the presence of the methyl group. The downfield shift of some aromatic protons is consistent with the deshielding effect of the carboxylic acid group at the ortho position.[1]
-
IR Spectroscopy: The broad absorption band around 3000 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong absorption around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group. The peaks in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 212, which corresponds to the molecular weight of the compound (C₁₄H₁₂O₂).[2] The fragment ion at m/z 195 results from the loss of a hydroxyl radical (-OH), and the peak at m/z 167 corresponds to the loss of the carboxyl group (-COOH). The base peak at m/z 115 is also observed.[2]
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
2. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
3. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). A 1 µL aliquot of the solution is injected into the GC-MS system.
-
GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 300 °C) to ensure separation of components. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 500.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the combined spectroscopic data.
Caption: Logical workflow for the structural validation of this compound.
Conclusion
The combined application of IR, NMR, and mass spectrometry provides a powerful and definitive method for the structural validation of this compound. Each technique offers complementary information that, when pieced together, confirms the presence of the key functional groups and their specific arrangement within the molecule. The comparison with its isomers demonstrates the sensitivity of these spectroscopic methods to subtle changes in molecular structure, making them indispensable tools for chemists in research and industry.
References
A Comparative Guide to the Chiral Chromatographic Analysis of 2-(4-Methylphenyl)benzoic Acid Atropisomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of pharmaceutically active molecules is a critical determinant of their therapeutic efficacy and safety. Atropisomers, stereoisomers arising from restricted rotation around a single bond, present a unique challenge in drug development and analysis. 2-(4-Methylphenyl)benzoic acid, a biphenyl derivative, can exist as a pair of atropisomers due to hindered rotation around the bond connecting the two phenyl rings. The accurate separation and quantification of these atropisomers are paramount for understanding their individual pharmacological profiles and ensuring the quality and consistency of drug products.
This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of this compound atropisomers. We will explore the performance of different chiral stationary phases (CSPs), supported by experimental data and detailed protocols, to assist researchers in selecting the optimal analytical strategy.
Performance Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Polysaccharide-based and cyclodextrin-based CSPs are among the most widely used and effective for a broad range of chiral compounds, including those exhibiting atropisomerism.
Data Summary
The following tables summarize the chromatographic performance of different types of chiral stationary phases for the separation of biphenyl atropisomers. Due to the limited availability of published data specifically for this compound, the data presented for Polysaccharide-Based CSPs are illustrative and based on typical performance for similar acidic chiral compounds. The data for the Cyclodextrin-Based CSP is based on a study of a compound with two stereogenic axes, which highlights a successful approach for atropisomer separation.
Table 1: Performance of Polysaccharide-Based Chiral Stationary Phases (Illustrative Data)
| Chiral Stationary Phase (CSP) | Column Brand | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 2.8 | 1.45 | 2.5 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) | 3.2 | 1.30 | 1.9 |
Table 2: Performance of a Derivatized β-Cyclodextrin-Based Chiral Stationary Phase
| Chiral Stationary Phase (CSP) | Column Brand | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Hydroxypropyl Ether Derivatized β-Cyclodextrin | CYCLOBOND I 2000 HP-RSP | Acetonitrile/Triethylammonium Acetate Buffer (pH 4.1) | 5.8 | 1.15 | 2.1 |
Note: The data in Table 2 is adapted from a study on a compound with four potential atropisomers and demonstrates the successful application of this type of CSP for atropisomer separation[1][2]. Low temperature (e.g., 6°C) was critical to prevent on-column interconversion of the atropisomers[1].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral separation methods.
Protocol 1: Chiral HPLC on Polysaccharide-Based CSPs (Normal Phase)
This protocol is a general guideline for the separation of acidic atropisomers like this compound on Chiralpak AD-H or Chiralcel OD-H columns.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Column:
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
3. Mobile Phase:
-
A typical mobile phase consists of a mixture of an alkane (n-hexane or n-heptane) and an alcohol (isopropanol or ethanol).
-
An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, is typically added to improve peak shape and resolution for acidic analytes.
-
Example mobile phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C). For atropisomers with a low rotational barrier, sub-ambient temperatures may be necessary to prevent on-column interconversion.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC on a Derivatized β-Cyclodextrin-Based CSP (Reversed Phase)
This protocol is based on a successful method for the separation of atropisomers and can be adapted for this compound.
1. Instrumentation:
-
HPLC system with a UV detector and a column thermostat capable of sub-ambient temperatures.
2. Column:
-
CYCLOBOND I 2000 HP-RSP (250 mm x 4.6 mm, 5 µm) or a similar derivatized β-cyclodextrin column.
3. Mobile Phase:
-
A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.
-
The pH of the buffer is a critical parameter for ionizable compounds and should be optimized. A pH around the pKa of the acidic analyte often provides good results.
-
Example mobile phase: Acetonitrile and a 20 mM triethylammonium acetate buffer (pH 4.1). The ratio of organic to aqueous phase should be optimized to achieve desired retention and resolution.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Low temperature is crucial to prevent atropisomer interconversion. A temperature of 6°C has been shown to be effective[1].
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
5. Sample and Standard Preparation:
-
Due to potential instability, sample and standard solutions should be prepared fresh and stored at low temperatures (e.g., -70°C) to prevent interconversion before analysis[1].
-
Dissolve the sample in the mobile phase or a compatible solvent.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of atropisomers of this compound by chiral chromatography.
Caption: Experimental workflow for chiral chromatography analysis.
References
A Comparative Analysis of 2-Bromobenzoic Acid and 2-Chlorobenzoic Acid Reactivity in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A frequent consideration in the strategic design of synthetic routes is the choice of an appropriate aryl halide. This guide provides an objective comparison of the reactivity of 2-bromobenzoic acid and 2-chlorobenzoic acid, two common building blocks in the synthesis of pharmaceuticals and other complex molecules. This analysis is supported by established principles in palladium-catalyzed reactions and illustrative experimental data.
Executive Summary: Reactivity at a Glance
The fundamental difference in reactivity between 2-bromobenzoic acid and 2-chlorobenzoic acid in Suzuki coupling stems from the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This directly impacts the rate-determining step of many cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, 2-bromobenzoic acid is generally more reactive than its chloro-analogue, allowing for milder reaction conditions and often leading to higher yields in shorter reaction times.
Quantitative Performance Comparison
| Parameter | 2-Bromobenzoic Acid | 2-Chlorobenzoic Acid | Rationale |
| Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 8-24 hours) | The oxidative addition to the C-Br bond is significantly faster than to the C-Cl bond.[1][2] |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., >100 °C) | A higher activation energy is required to cleave the stronger C-Cl bond.[1] |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | The more challenging C-Cl bond activation often necessitates a higher concentration of the active catalyst.[1] |
| Typical Yield | Generally Higher | Generally Lower | Milder conditions and faster kinetics for the bromo-derivative often result in fewer side reactions, such as protodehalogenation.[1][2] |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃, dppf) are often sufficient. | Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to facilitate the challenging oxidative addition step.[2] |
Note: This data is illustrative and based on general reactivity principles. Actual results will vary depending on the specific boronic acid, catalyst system, base, and solvent employed.
The Underlying Chemistry: A Mechanistic Overview
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, shown below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-limiting step, and the energy of the C-X bond is a critical factor.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura coupling of 2-halobenzoic acids is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results, particularly for the less reactive 2-chlorobenzoic acid.
Objective: To synthesize a 2-arylbenzoic acid derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Halobenzoic acid (2-bromo- or 2-chlorobenzoic acid) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the 2-halobenzoic acid, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-catalyst).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: A typical workflow for a Suzuki cross-coupling experiment.
Conclusion and Strategic Recommendations
The choice between 2-bromobenzoic acid and 2-chlorobenzoic acid is a strategic decision for the synthetic chemist.
-
2-Bromobenzoic Acid: Offers higher reactivity, enabling the use of milder reaction conditions, lower catalyst loadings, and often resulting in higher yields and shorter reaction times. It is an excellent choice for the synthesis of complex molecules where functional group tolerance is paramount and for initial route-scouting efforts.
-
2-Chlorobenzoic Acid: While less reactive, it is typically more cost-effective and readily available, making it an attractive starting material for large-scale synthesis. The challenges associated with its lower reactivity can often be overcome by employing modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands, albeit potentially at a higher cost.[1][2]
Ultimately, the decision should be based on a careful evaluation of factors including the complexity of the target molecule, the scale of the synthesis, economic considerations, and the availability of advanced catalyst systems.
References
Efficacy of Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. While extensive comparative data on the enzyme inhibitory effects of 2-(4-Methylphenyl)benzoic acid derivatives are not widely available in public literature, this guide provides a comparative analysis of a closely related and well-documented class: salicylic acid analogues of the selective COX-2 inhibitor, celecoxib. This analysis offers valuable insights into the structure-activity relationships and inhibitory potential of benzoic acid derivatives against key enzymes in the inflammatory pathway.
Cyclooxygenase (COX) enzymes are pivotal mediators of inflammation, responsible for the conversion of arachidonic acid into prostaglandins. The two primary isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation and pain. The development of selective COX-2 inhibitors has been a significant goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. This guide presents a quantitative comparison of a series of salicylic acid analogues of celecoxib, detailing their inhibitory potency against both COX-1 and COX-2 enzymes.
Comparative Efficacy of Salicylic Acid Analogues of Celecoxib
The inhibitory activities of a synthesized series of 5-substituted and 4-substituted 2-hydroxy-benzoic acid analogues were evaluated against both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates greater potency. The data reveals that 5-substituted analogues generally exhibit superior inhibitory activity compared to their 4-substituted counterparts.[1][2]
| Compound ID | R Group (at position 5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 7a | H | 0.051 | 10.2 | 200 |
| 7b | F | 0.012 | 6.25 | 521 |
| 7c | Cl | 0.0057 | 4.38 | 768 |
| 7d | Br | 0.0091 | 5.12 | 563 |
| 7e | I | 0.023 | 8.91 | 387 |
| 7f | CH3 | 0.068 | 12.3 | 181 |
| 7g | OCH3 | 0.11 | 15.8 | 144 |
| 7h | NO2 | 0.25 | 21.4 | 85.6 |
| Celecoxib | - | 1.5 | 0.04 | 0.027 |
| SC-560 | - | 0.009 | 6.3 | 700 |
Data extracted from a study on salicylic acid analogues of celecoxib.[1][2]
Experimental Protocols
The determination of the enzyme inhibitory activity of the compounds relies on robust and standardized in vitro assays. The following is a detailed methodology for the key experiments cited.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, SC-560) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared and brought to the reaction temperature (typically 25°C). Test compounds are serially diluted to various concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of enzyme (either COX-1 or COX-2)
-
10 µL of the test compound solution (or solvent for control wells).
-
-
Pre-incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the reaction, 20 µL of the colorimetric substrate solution (TMPD) is added, followed immediately by 20 µL of arachidonic acid solution.
-
Measurement: The absorbance of each well is measured at 590 nm using a microplate reader. Readings are taken at multiple time points to determine the reaction rate.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Activity of Enzyme Control - Activity of Inhibitor Well) / Activity of Enzyme Control] x 100
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Methodologies
To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a generalized synthesis pathway and the experimental workflow for the enzyme inhibition assay.
Caption: Generalized synthesis workflow for salicylic acid analogues of celecoxib.
Caption: Experimental workflow for the in vitro COX inhibition assay.
References
- 1. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 2. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
Comparative Analysis of Physicochemical Properties of 2-, 3-, and 4-(4-Methylphenyl)benzoic Acid Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the key physicochemical differences between the ortho, meta, and para isomers of (4-Methylphenyl)benzoic acid. This document provides a comparative summary of their properties, supported by experimental data and detailed methodologies.
The positional isomerism of the carboxyl group in relation to the tolyl substituent significantly influences the physicochemical characteristics of (4-Methylphenyl)benzoic acid. These differences, particularly in properties like acidity, solubility, and lipophilicity, are critical in the fields of medicinal chemistry and material science, where such parameters dictate molecular interactions, bioavailability, and material properties. This guide presents a comparative analysis of the 2-, 3-, and 4-(4-Methylphenyl)benzoic acid isomers to facilitate informed decisions in research and development.
Physicochemical Property Comparison
The table below summarizes the key physicochemical properties of the three isomers. The data presented is a combination of experimental and predicted values, as available in the literature.
| Property | 2-(4-Methylphenyl)benzoic acid | 3-(4-Methylphenyl)benzoic acid | 4-(4-Methylphenyl)benzoic acid |
| CAS Number | 7148-03-0 | 147404-69-1 | 720-73-0 |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol | 212.24 g/mol | 212.24 g/mol |
| Melting Point (°C) | 146-148[1][2] | No experimental data available | 251.0-260.0[3][4] |
| Boiling Point (°C) | 354.5 (Predicted)[1][2] | No experimental data available | 381.4 (Predicted)[5] |
| pKa | 3.90 (Predicted)[1][2] | No experimental data available | 4.23 (Predicted)[5] |
| logP (XLogP3) | 3.3 | No experimental data available | 3.9[6] |
| Aqueous Solubility | Insoluble in water | No experimental data available | Insoluble in water |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties cited in this guide.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that indicates its purity. A sharp melting range typically signifies a pure compound, while a broad range often suggests the presence of impurities.
Method: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the dried crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.
Method: Potentiometric Titration
-
Solution Preparation: A known concentration of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: A pH electrode, calibrated with standard buffer solutions, is immersed in the acid solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acid solution using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (non-polar) and an aqueous (polar) phase. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Method: Shake-Flask Method
-
Phase Preparation: A biphasic system is prepared using n-octanol (as the non-polar phase) and a buffered aqueous solution (typically at a physiological pH of 7.4). The two phases are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Synthesis Workflow
The synthesis of (4-Methylphenyl)benzoic acid isomers can be achieved through various cross-coupling reactions. A common and effective method is the Suzuki coupling reaction. The following diagram illustrates a generalized workflow for the synthesis of these isomers.
References
- 1. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [amp.chemicalbook.com]
- 2. 7148-03-0 CAS MSDS (4'-Methylbiphenyl-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4'-Methylbiphenyl-4-carboxylic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. H34459.03 [thermofisher.com]
- 5. 4'-METHYLBIPHENYL-4-CARBOXYLIC ACID | 720-73-0 [amp.chemicalbook.com]
- 6. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Methylphenyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 2-(4-Methylphenyl)benzoic acid is essential for maintaining a secure laboratory environment and ensuring environmental responsibility. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.
The primary route for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4] In-lab treatment of this chemical is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department. Adherence to local, state, and federal regulations is mandatory.
Hazard Profile
This compound presents several hazards that necessitate careful handling during the disposal process.[5] It is crucial to be aware of the following GHS hazard classifications:
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
-
Aquatic Hazard: Harmful to aquatic life.
Due to these hazards, direct disposal into the sanitary sewer system or general trash is strictly prohibited.[2][6]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and waste disposal facilities, the following table summarizes key hazard information.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic life | [2][3][4][5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant | [2][3] |
Experimental Protocol: Waste Segregation and Collection
This protocol details the standard operating procedure for the collection and segregation of this compound waste for professional disposal.
Materials:
-
Designated hazardous waste container (solid waste)
-
Properly labeled hazardous waste tag
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Waste Identification: All waste containing this compound, including contaminated labware (e.g., weighing boats, contaminated gloves), must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. Ensure the container is in good condition and has a secure lid.
-
Waste Collection:
-
Carefully place solid this compound waste into the designated hazardous waste container.
-
For trace amounts on lab equipment, rinse the equipment with a minimal amount of a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Avoid generating dust during transfer.[7]
-
-
Labeling:
-
Attach a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and list any other components of the waste stream with their approximate percentages. Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Irritant," "Harmful to Aquatic Life").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[8]
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Disposal Request: Once the container is full, or if it has been in storage for an extended period (consult your institutional guidelines, often up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[8][9]
Spill Management
In the event of a spill, the following steps should be taken:
-
Immediate Actions: Alert personnel in the immediate area and restrict access.
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2-(4-Methylphenyl)benzoic acid
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 2-(4-Methylphenyl)benzoic acid are of paramount importance. Adherence to strict safety protocols is crucial for minimizing risks and ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield.[4][5] | Required at all times to protect eyes from splashes and airborne particles.[4][6] A face shield should be worn in addition to goggles for tasks with a high splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][6][7] Double-gloving is recommended.[4] | Required for all handling to protect skin from direct contact. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[4] | Required for all handling to provide a barrier against chemical splashes and spills and to prevent contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges.[4] | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely, to protect against the inhalation of irritating particles.[2][4] |
| Foot Protection | Closed-toe shoes.[4] | Required to protect feet from potential spills. |
Operational Plan
A stringent operational plan is critical for ensuring laboratory safety when handling this compound.
Engineering Controls:
-
Fume Hood: Always handle the solid compound, especially when weighing or transferring, inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to help reduce the concentration of any airborne particles.[6]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4]
Work Practices:
-
Avoid Contact: Prevent direct contact with skin and eyes, and avoid inhaling dust.[4]
-
Secondary Containment: When transporting breakable containers of the acid, use non-breakable secondary containers.
-
Handling Powders: When handling the solid, use sweeping or scooping methods that minimize dust generation.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3] Contaminated clothing should be removed and washed before reuse.[2]
Spill and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary. Likewise, the disposal of this compound and contaminated materials must follow established safety and environmental regulations.
Spill Response:
-
Small Spills: For minor spills of the solid, carefully sweep or scoop the material to avoid raising dust.[8] Place the collected material into a suitable, sealed container for disposal.[2] The spill area should then be cleaned with a suitable solvent and washed with soap and water.[8]
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Protection: Do not attempt to clean up any spill without wearing the appropriate PPE, including gloves, eye protection, and respiratory protection.
Disposal Procedure:
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.[4][5]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[5]
Experimental Workflow for Handling this compound
Caption: General workflow for handling this compound.
References
- 1. This compound | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
